2,5-Dimethyldiphenylmethane
Description
Structure
3D Structure
Properties
CAS No. |
13540-50-6 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-benzyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
LJBGURBFHJJQQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
Other CAS No. |
13540-50-6 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-Dimethyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Dimethyldiphenylmethane, including its chemical and physical properties, synthesis, and analytical methodologies. The information is intended to support research and development activities where this compound may be of interest.
Chemical Identity and Properties
This compound, also known by its IUPAC name 2-benzyl-1,4-dimethylbenzene, is an aromatic hydrocarbon.[1] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 13540-50-6 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₆ | [1][2][3] |
| IUPAC Name | 2-benzyl-1,4-dimethylbenzene | [1] |
| Synonyms | (2,5-dimethylphenyl)phenylmethane, 2-benzyl-1,4-dimethyl-benzene, 2,5-Dimethylbenzylbenzene | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 196.29 g/mol | [2][3] |
| Heavy Atom Count | 15 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Complexity | 179 | [2] |
| LogP (Octanol/Water Partition Coefficient) | 4.6 | [2] |
| Monoisotopic Mass | 196.125200510 g/mol | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on its structure, standard organic chemistry methodologies can be applied.
A plausible and common method for the synthesis of this compound is the Friedel-Crafts alkylation of p-xylene with benzyl chloride.
Reaction:
p-Xylene + Benzyl Chloride --(Lewis Acid Catalyst)--> this compound + HCl
Materials and Equipment:
-
p-Xylene (reactant)
-
Benzyl chloride (reactant)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Set up a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a gas trap to handle the evolving HCl gas.
-
Charge the flask with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-xylene and benzyl chloride in the anhydrous solvent to the cooled catalyst suspension with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can also help in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons will provide detailed information about the arrangement of atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the aromatic C-H and C=C stretching vibrations.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.
Caption: A logical workflow for the synthesis of this compound.
Caption: An analytical workflow for the characterization of this compound.
Signaling Pathways and Biological Activity
Currently, there is no significant information available in scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a synthetic intermediate or a fragment for library synthesis in medicinal chemistry.
Safety Information
Safety data for this compound is not extensively documented. As with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-benzyl-1,4-dimethylbenzene
This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzyl-1,4-dimethylbenzene, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported data for the ¹H and ¹³C NMR spectra of 2-benzyl-1,4-dimethylbenzene.
1.1. ¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-benzyl-1,4-dimethylbenzene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (unsubstituted ring) | ~7.20 - 7.40 | Multiplet | 5H |
| Aromatic H (substituted ring) | ~6.90 - 7.10 | Multiplet | 3H |
| Methylene H (-CH₂-) | ~3.95 | Singlet | 2H |
| Methyl H (-CH₃ at C-1) | ~2.30 | Singlet | 3H |
| Methyl H (-CH₃ at C-4) | ~2.25 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the downfield region (120-150 ppm), while aliphatic carbons appear in the upfield region.[3]
Table 2: ¹³C NMR Spectroscopic Data for 2-benzyl-1,4-dimethylbenzene
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, substituted ring) | ~125 - 150 |
| Aromatic C-H (substituted ring) | ~125 - 150 |
| Aromatic C (quaternary, unsubstituted ring) | ~125 - 150 |
| Aromatic C-H (unsubstituted ring) | ~125 - 150 |
| Methylene C (-CH₂-) | ~35 - 45 |
| Methyl C (-CH₃) | ~15 - 25 |
Note: Specific peak assignments require experimental data which is not fully detailed in the available sources.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-benzyl-1,4-dimethylbenzene is expected to show characteristic absorption bands for aromatic C-H and C-C bonds, as well as aliphatic C-H bonds.[4]
Table 3: IR Spectroscopic Data for 2-benzyl-1,4-dimethylbenzene
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of C-H bonds on the benzene rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Corresponds to the C-H bonds of the methyl and methylene groups. |
| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the carbon-carbon double bonds within the aromatic rings. |
| C-H Bending (out-of-plane) | 900 - 675 | These bands can sometimes indicate the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-benzyl-1,4-dimethylbenzene, electron ionization (GC-MS) would likely lead to the fragmentation of the molecule.
Table 4: Mass Spectrometry Data for 2-benzyl-1,4-dimethylbenzene
| m/z | Ion | Description |
| 196 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |
| 181 | [M-CH₃]⁺ | Loss of a methyl group. |
| 105 | [C₈H₉]⁺ | Likely corresponds to the dimethylphenyl fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for aromatic hydrocarbons.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-benzyl-1,4-dimethylbenzene.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its non-interference with the spectral regions of interest.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is typically used.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2-benzyl-1,4-dimethylbenzene to identify its functional groups.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid if it is not too viscous. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
A background spectrum of the empty sample holder (or the solvent) is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to different functional groups.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-benzyl-1,4-dimethylbenzene.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[8]
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms) is typically used for aromatic compounds.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature program is used to separate the components of the sample. For a pure sample, a simple program might start at a lower temperature and ramp up to a higher temperature to ensure the compound elutes as a sharp peak.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., 50-300 amu).
-
-
Data Analysis: The mass spectrum corresponding to the GC peak of the compound is analyzed to identify the molecular ion and the major fragment ions.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. memphis.edu [memphis.edu]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,5-Dimethyldiphenylmethane
An In-Depth Technical Guide to 2,5-Dimethyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as 2-benzyl-1,4-dimethylbenzene. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields.
Physical Properties
General Properties
| Property | Value | Source |
| IUPAC Name | 2-benzyl-1,4-dimethylbenzene | PubChem[2] |
| Synonyms | 2,5-Dimethylbenzylbenzene, (2,5-dimethylphenyl)phenylmethane | PubChem[2] |
| CAS Number | 13540-50-6 | PubChem[2] |
| Molecular Formula | C₁₅H₁₆ | PubChem[2] |
| Molecular Weight | 196.29 g/mol | PubChem[2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
Tabulated Physical Data
Quantitative data for this compound is summarized below. Much of the available data is computed, with experimental values for closely related compounds provided for context.
| Property | Value | Type | Source |
| Melting Point | No experimental data found | - | - |
| Analog: Diphenylmethane | 25-27 °C | Experimental | Wikipedia[3] |
| Boiling Point | No experimental data found | - | - |
| Analog: 2-Ethyl-p-xylene | 187 °C | Experimental | Stenutz[4] |
| Density | No experimental data found | - | - |
| Analog: 2-Ethyl-p-xylene | 0.88 g/cm³ | Experimental | PubChem[5] |
| XLogP3 (Octanol-Water Partition Coeff.) | 4.6 | Computed | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | Computed | PubChem[2] |
| Refractive Index | No experimental data found | - | - |
| Analog: 2-Ethyl-p-xylene | 1.505 | Experimental | Stenutz[4] |
Solubility
Based on its nonpolar aromatic hydrocarbon structure, this compound is expected to be insoluble in water.[6] It is predicted to be soluble in common organic solvents.
| Solvent | Expected Solubility | Basis |
| Water | Insoluble | Nonpolar nature of the molecule[6] |
| Ethanol | Soluble | "Like dissolves like" principle |
| Diethyl Ether | Soluble | "Like dissolves like" principle |
| Acetone | Soluble | "Like dissolves like" principle |
| Benzene | Soluble | "Like dissolves like" principle |
| Toluene | Soluble | "Like dissolves like" principle |
| Chloroform | Soluble | "Like dissolves like" principle |
| Carbon Tetrachloride | Soluble | "Like dissolves like" principle |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its constituent functional groups: a 1,2,4-trisubstituted benzene ring and a benzylic methylene bridge.
-
Electrophilic Aromatic Substitution: The dimethyl-substituted phenyl ring is activated towards further electrophilic substitution. The directing effects of the methyl and benzyl groups will influence the position of incoming electrophiles.
-
Benzylic Reactivity: The methylene group is benzylic to both phenyl rings, making its hydrogen atoms susceptible to radical abstraction and oxidation. This position can be a site for various functionalization reactions.[7]
-
Oxidation: Strong oxidizing agents can potentially oxidize the methyl groups to carboxylic acids and the methylene bridge to a ketone (a benzophenone derivative).
Synthesis of this compound
The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of p-xylene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[8]
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation
The following is a general experimental protocol for the Friedel-Crafts alkylation of an aromatic compound, adapted for the synthesis of this compound.
Materials:
-
p-Xylene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, inert solvent (e.g., dichloromethane or carbon disulfide)
-
Ice
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube
Procedure:
-
Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube is assembled. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.
-
Catalyst Suspension: Anhydrous aluminum chloride is added to the flask, followed by the addition of a dry, inert solvent. The mixture is stirred to form a suspension.
-
Addition of Reactants: p-Xylene is added to the catalyst suspension. Benzyl chloride is then added dropwise from the addition funnel to the stirred mixture. The addition is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and water, often with the addition of hydrochloric acid to dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Spectroscopic Data
While specific spectra for this compound are not publicly available in detail, the expected spectroscopic characteristics can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.10 | Multiplet | 5H | Protons on the unsubstituted phenyl ring |
| ~7.00 - 6.90 | Multiplet | 3H | Protons on the dimethyl-substituted ring |
| ~4.00 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~2.30 | Singlet | 3H | Methyl protons (-CH₃) |
| ~2.25 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~141 - 138 | Quaternary carbons of the phenyl rings |
| ~136 - 130 | Quaternary carbons of the dimethylphenyl ring |
| ~130 - 125 | CH carbons of the aromatic rings |
| ~38 | Methylene carbon (-CH₂-) |
| ~21 | Methyl carbon (-CH₃) |
| ~19 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Medium | Aliphatic C-H stretch (methyl and methylene) |
| 1600 - 1450 | Medium | Aromatic C=C ring stretching |
| ~1450 | Medium | CH₂ and CH₃ bending |
| ~880 - 800 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted) |
| ~770 - 730 | Strong | C-H out-of-plane bending (monosubstituted) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns for diarylmethanes include:
-
Benzylic cleavage: Loss of a hydrogen atom to form a stable benzhydryl-type cation at m/z = 195.
-
Tropylium ion formation: A prominent peak at m/z = 91, corresponding to the [C₇H₇]⁺ ion.
-
Loss of the benzyl group: A peak at m/z = 105, corresponding to the dimethylphenyl cation.
-
Loss of the dimethylphenyl group: A peak at m/z = 91, again corresponding to the benzyl/tropylium cation.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Measures
-
Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Avoid release to the environment.
First Aid
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C15H16 | CID 139495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-1,4-dimethylbenzene [stenutz.eu]
- 4. 2-Ethyl-p-xylene | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BENZYL-1,4-DIMETHYLBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. ipl.org [ipl.org]
Synthesis of 2,5-Dimethyldiphenylmethane via Friedel-Crafts Alkylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyldiphenylmethane, also known as 2-benzyl-1,4-dimethylbenzene, through the Friedel-Crafts alkylation of p-xylene with benzyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. This document details the reaction mechanism, experimental protocols, and the influence of various reaction parameters on the yield of the desired product.
Core Concepts and Reaction Mechanism
The Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. In the synthesis of this compound, p-xylene is the aromatic substrate, benzyl chloride is the alkylating agent, and anhydrous aluminum chloride (AlCl₃) is a commonly used catalyst.
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: Anhydrous aluminum chloride, a potent Lewis acid, abstracts the chloride from benzyl chloride to form a highly reactive benzyl carbocation.
-
Electrophilic Attack: The electron-rich p-xylene ring acts as a nucleophile and attacks the benzyl carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the benzyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.
Due to the directing effects of the two methyl groups on the p-xylene ring, the incoming benzyl group is directed to the ortho position relative to one of the methyl groups.
Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility characteristics of 2,5-dimethyldiphenylmethane in organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in various solvent systems. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for structurally analogous compounds and details robust experimental protocols for determining its solubility.
Data Presentation: Solubility of Structurally Similar Compounds
To infer the potential solubility of this compound, it is useful to examine the solubility of structurally related compounds such as diphenylmethane and xylenes. This compound combines the structural features of both, possessing a diphenylmethane core with two methyl substituents on one of the phenyl rings.
Diphenylmethane , the parent compound, is a nonpolar molecule. Its solubility is therefore favored in organic solvents of low to moderate polarity. Qualitative data indicates that diphenylmethane is soluble in several common organic solvents.[1][2][3] For instance, it is reported to be soluble in ethanol, ether, benzene, and chloroform.[1][2][3] One source indicates its solubility is greater than 10% in ethyl ether, ethanol, and chloroform.[4]
Xylenes , which are dimethylbenzenes, are nonpolar aromatic hydrocarbons. As such, they exhibit good solubility in a range of organic solvents and are practically insoluble in water.[5][6] o-Xylene is readily soluble in organic solvents like hexane, ethyl acetate, and chloroform.[7]
Based on these analogs, it can be predicted that This compound , being a larger and also nonpolar hydrocarbon, will exhibit good solubility in nonpolar organic solvents such as toluene, benzene, diethyl ether, and chlorinated hydrocarbons. Its solubility is expected to be lower in polar solvents, particularly polar protic solvents like water and, to a lesser extent, lower alcohols.
Table 1: Qualitative Solubility of Compounds Structurally Related to this compound
| Compound | Solvent | Solubility |
| Diphenylmethane | Ethanol | Soluble[1][2][3] |
| Ether | Soluble[1][2][3] | |
| Benzene | Soluble[1][2] | |
| Chloroform | Soluble[1][2][3] | |
| o-Xylene | Hexane | Readily Soluble[7] |
| Ethyl Acetate | Readily Soluble[7] | |
| Chloroform | Readily Soluble[7] | |
| Water | Insoluble[5][7] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric pipette
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.[8]
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette.
-
To ensure the removal of any suspended solid particles, filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of this compound and above that of the solvent.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[9][10]
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of solute / Volume of solvent) x 100
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s) (UV-grade)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of different, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same manner as described in the gravimetric method.
-
After reaching equilibrium, filter the supernatant to remove any undissolved solid.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the gravimetric method.
References
- 1. Diphenylmethane CAS#: 101-81-5 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Xylene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide on the Health and Safety of 2,5-Dimethyldiphenylmethane
Disclaimer: Limited direct health and safety data is available for 2,5-Dimethyldiphenylmethane. The following guide provides available information and extrapolates potential hazards based on structurally similar compounds: diphenylmethane, xylene, and cumene. This information is intended for use by researchers, scientists, and drug development professionals and should be used as a guide for safe handling and risk assessment. Further testing on this compound is highly recommended to establish its specific safety profile.
Physical and Chemical Properties
While experimental data for this compound is scarce, some properties have been computed.[1] The table below summarizes these, alongside the experimental data for its structural analogs for comparative purposes.
| Property | This compound (Computed) | Diphenylmethane (Experimental) | Xylene (Mixed Isomers) (Experimental) | Cumene (Experimental) |
| Molecular Formula | C₁₅H₁₆[1] | C₁₃H₁₂[2] | C₈H₁₀[3] | C₉H₁₂[4] |
| Molecular Weight | 196.29 g/mol [1] | 168.23 g/mol [2] | 106.16 g/mol [3] | 120.19 g/mol [4] |
| CAS Number | 13540-50-6[1] | 101-81-5[2] | 1330-20-7[5] | 98-82-8[4] |
| Appearance | Not Available | Colorless liquid or solid (needles)[2][6] | Colorless liquid[5] | Colorless liquid[4] |
| Odor | Not Available | Aromatic, geranium-like[6] | Aromatic[5] | Sharp, gasoline-like[4] |
| Boiling Point | Not Available | 264.5 °C[2] | ~138.5 °C[3] | 152 °C[4] |
| Melting Point | Not Available | 25.4 °C[2] | -47.4 °C (m-xylene) | -96 °C[4] |
| Flash Point | Not Available | 130 °C[2] | ~27-32 °C[3][7] | 31 °C[8] |
| Vapor Pressure | Not Available | 0.00821 mmHg @ 25°C[2] | ~8.29 mmHg @ 25°C[3] | 4.5 mmHg @ 25°C[4] |
| Solubility in Water | Not Available | Insoluble[6] | Insoluble[5] | Insoluble[9] |
| LogP (Octanol/Water Partition Coefficient) | 4.6 (Computed)[1] | 4.1[2] | 3.12-3.2 | 3.55 |
Health Hazard Data
No direct toxicological data for this compound was found. The following table presents data for its structural analogs to infer potential hazards.
| Hazard Profile | Diphenylmethane | Xylene | Cumene |
| Acute Oral Toxicity (LD₅₀) | 2250 mg/kg (rat)[10] | 4300 mg/kg (rat)[11] | Low toxicity[12][13] |
| Acute Dermal Toxicity | No data available | Harmful in contact with skin[3] | No data available |
| Acute Inhalation Toxicity (LC₅₀) | No data available | 6350-6700 ppm (4 hr, rat)[14] | No data available |
| Skin Irritation | Possible irritant[6] | Causes skin irritation[3][15] | Mild skin irritation[12] |
| Eye Irritation | Possible irritant[6] | May cause mild irritation[15] | Irritating to the eyes[12] |
| Sensitization | Not a sensitizer in human tests[10] | Not a known sensitizer | No data available |
| Target Organs | Central Nervous System (CNS)[2] | CNS, respiratory system, skin, eyes[11][16] | CNS, respiratory system, liver, kidneys[9][17] |
| Carcinogenicity | Not classified | Not a carcinogen[15] | Possibly carcinogenic to humans (IARC Group 2B)[12] |
Summary of Potential Health Effects of this compound (by analogy):
-
Acute Effects: Based on its analogs, acute exposure may cause irritation to the skin, eyes, and respiratory tract.[6][16] Inhalation of high concentrations could lead to central nervous system depression with symptoms like headache, dizziness, and nausea.[11][17]
-
Chronic Effects: Prolonged or repeated exposure may lead to more severe CNS effects, and potentially impact the liver and kidneys.[9][11]
-
Carcinogenicity: The carcinogenic potential is unknown. Cumene, one of its analogs, is classified as a possible human carcinogen.[12]
Fire and Explosion Hazard Data
| Hazard Profile | Diphenylmethane | Xylene | Cumene |
| Flammability | Combustible liquid[2] | Flammable liquid[3][7] | Flammable liquid[4] |
| Flash Point | 130 °C[2] | ~27-32 °C[3][7] | 31 °C[8] |
| Autoignition Temperature | 485 °C[2] | 463-527 °C | 424 °C |
| Flammable Limits (LEL-UEL) | Not Available | 1.1 - 7.0 % | 0.9 - 6.5 % |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide[2] | Carbon monoxide, carbon dioxide[7] | Carbon oxides |
| Extinguishing Media | Water spray, carbon dioxide, dry chemical, foam[2] | Foam, carbon dioxide, dry chemical[18] | Powder, AFFF, foam, carbon dioxide[8] |
GHS Classification (Analogous Compounds)
As no GHS classification is available for this compound, the classifications for its structural analogs are provided below.
Diphenylmethane:
-
Hazard Statements: H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[2]
-
Signal Word: Warning.[19]
Xylene:
-
Hazard Statements: H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure).[3]
-
Signal Word: Danger.[7]
Cumene:
-
Hazard Statements: H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[18]
-
Signal Word: Danger.[18]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological and flammability tests, primarily based on OECD guidelines, which would be suitable for characterizing its health and safety profile.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Procedure: A small group of animals (typically rats), usually of a single sex, are dosed in a stepwise manner. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first animal (survival or death) determines the dose for the next animal. The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is performed on all animals.
Skin Irritation/Corrosion - OECD 404
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin of a test animal (typically a rabbit). The treated area is covered with a gauze patch for a specified period (usually 4 hours).
-
Observations: The skin is evaluated for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
Flammability - Flash Point Determination (e.g., ASTM D93 Pensky-Martens Closed Cup Tester)
-
Objective: To determine the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source.
-
Procedure: A sample of the substance is placed in a test cup and heated at a slow, constant rate. A small flame is directed into the cup at regular intervals.
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
Mandatory Visualizations
Caption: Risk assessment workflow for this compound.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion and Data Gaps
There is a significant lack of empirical health and safety data for this compound. While its structural similarity to diphenylmethane, xylene, and cumene allows for the inference of potential hazards—primarily as a flammable liquid with potential for skin, eye, and respiratory irritation, as well as CNS effects—these are only estimations. The carcinogenic potential remains unknown. It is strongly recommended that comprehensive toxicological and safety testing be conducted on this compound to establish a definitive safety profile before its use is scaled up in research or industrial applications. Researchers and professionals handling this substance should exercise caution and implement stringent safety protocols, including the use of appropriate personal protective equipment and adequate ventilation, assuming it possesses hazards similar to its analogs.
References
- 1. This compound | C15H16 | CID 139495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. media.bazan.co.il [media.bazan.co.il]
- 4. Cumene - Wikipedia [en.wikipedia.org]
- 5. ofite.com [ofite.com]
- 6. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. pcs.com.sg [pcs.com.sg]
- 8. ICSC 0170 - CUMENE [chemicalsafety.ilo.org]
- 9. Cumene (1-methylethylbenzene) - DCCEEW [dcceew.gov.au]
- 10. diphenyl methane, 101-81-5 [thegoodscentscompany.com]
- 11. Xylene - Wikipedia [en.wikipedia.org]
- 12. shell.com [shell.com]
- 13. Cumene - Chemical Safety Facts [chemicalsafetyfacts.org]
- 14. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 16. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cumene-Mechanism of toxicity_Chemicalbook [chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. echemi.com [echemi.com]
The Diphenylmethane Scaffold: A Cornerstone in Antihistamine Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted diphenylmethane core is a privileged scaffold in medicinal chemistry, most notably recognized for its foundational role in the development of first-generation H1 antihistamines. This technical guide provides a comprehensive overview of the discovery, history, and key pharmacological aspects of this important class of compounds. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
Discovery and Historical Development
The journey of substituted diphenylmethane compounds is intrinsically linked to the quest for treatments for allergic reactions. The discovery of histamine as a key mediator of the allergic response in the early 20th century spurred the search for compounds that could counteract its effects.
The first breakthrough in antihistamine development came in the 1930s at the Pasteur Institute in Paris, where researchers identified the first compound with antihistamine properties. However, it was the synthesis of phenbenzamine (Antergan) in 1942 that marked the arrival of the first clinically useful antihistamine.[1] This was soon followed by the development of numerous other antihistamines.
A pivotal moment in the history of diphenylmethane-based drugs was the discovery of diphenhydramine (Benadryl) in 1943 by George Rieveschl and his team at the University of Cincinnati.[2][3] Initially investigated for its potential as a muscle relaxant, diphenhydramine was found to possess potent antihistaminic activity.[4] It became the first prescription antihistamine approved by the FDA in 1946 and set the stage for the development of a wide array of structurally related compounds.[2][3]
The success of diphenhydramine led to the exploration of other derivatives, including hydroxyzine , developed in 1956, which exhibited both antihistaminic and anxiolytic properties.[1] These first-generation antihistamines, while effective, were known for their sedative side effects due to their ability to cross the blood-brain barrier. This limitation spurred the development of second-generation, non-sedating antihistamines in the 1980s.[5]
Historical Timeline of Key Diphenylmethane Antihistamines
References
- 1. Antihistamine - Wikipedia [en.wikipedia.org]
- 2. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,5-Dimethyldiphenylmethane from p-Xylene: An Application Note
Abstract
This application note provides a detailed protocol for the synthesis of 2,5-dimethyldiphenylmethane via the Friedel-Crafts alkylation of p-xylene with benzyl chloride. Two common catalytic systems are presented: a traditional approach using anhydrous aluminum chloride (AlCl₃) and a greener, heterogeneous alternative employing zinc ferrite (ZnFe₂O₄) nanoparticles. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.
Introduction
Substituted diphenylmethane moieties are important structural motifs in medicinal chemistry and materials science. This compound serves as a valuable building block for the synthesis of more complex molecules. The most common and direct method for its preparation is the Friedel-Crafts alkylation of p-xylene. This reaction involves the electrophilic substitution of a hydrogen atom on the p-xylene ring with a benzyl group derived from a suitable precursor, typically benzyl chloride or benzyl alcohol, in the presence of a Lewis or Brønsted acid catalyst.
This note details two effective protocols for this synthesis, highlighting a classic homogeneous catalysis method and a more modern, environmentally benign heterogeneous approach. The choice of catalyst influences reaction conditions, work-up procedures, and overall yield.
Reaction Scheme
The overall chemical transformation is depicted below:
Experimental Protocols
Two distinct protocols are provided below. Protocol A outlines the synthesis using a homogeneous Lewis acid catalyst, anhydrous aluminum chloride. Protocol B describes a method utilizing a recyclable, heterogeneous zinc ferrite nanoparticle catalyst.
Protocol A: Synthesis using Anhydrous Aluminum Chloride (AlCl₃)
This protocol is a classic and effective method for the Friedel-Crafts benzylation of p-xylene.
Materials:
-
p-Xylene (C₈H₁₀), anhydrous
-
Benzyl chloride (C₇H₇Cl), anhydrous
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether ((C₂H₅)₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, add 10.6 g (0.1 mol) of anhydrous p-xylene.
-
Catalyst Addition: Carefully add 1.33 g (0.01 mol) of anhydrous aluminum chloride to the stirring p-xylene. A gentle evolution of HCl gas may be observed; ensure the setup is in a well-ventilated fume hood.
-
Reactant Addition: Cool the flask in an ice bath. Slowly add 12.65 g (0.1 mol) of benzyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of deionized water while stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M NaOH solution, 50 mL of deionized water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Protocol B: Synthesis using Zinc Ferrite (ZnFe₂O₄) Nanoparticles
This protocol presents a more environmentally friendly approach using a reusable heterogeneous catalyst.[1]
Materials:
-
p-Xylene (C₈H₁₀)
-
Benzyl chloride (C₇H₇Cl)
-
Zinc ferrite (ZnFe₂O₄) nanoparticles (catalyst)
-
Centrifuge
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Syringes
-
Centrifuge tubes
Procedure:
-
Catalyst Preparation: Zinc ferrite nanoparticles can be synthesized via a hydrothermal method as described in the literature.[1]
-
Reaction Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.05 g of the ZnFe₂O₄ nanoparticle catalyst.
-
Reactant Addition: Add 21.2 g (0.2 mol) of p-xylene to the flask. Heat the mixture to 80 °C with stirring.
-
Reaction Initiation: Inject 2.53 g (0.02 mol) of benzyl chloride into the hot reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The catalyst can be separated from the product mixture by centrifugation. The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused.
-
Product Isolation: The supernatant liquid, which is the crude product, can be further purified by vacuum distillation.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Parameter | Protocol A (AlCl₃) | Protocol B (ZnFe₂O₄) |
| Catalyst | Anhydrous Aluminum Chloride | Zinc Ferrite Nanoparticles |
| Catalyst Type | Homogeneous | Heterogeneous |
| Molar Ratio (p-xylene:benzyl chloride) | 1:1 | 10:1 |
| Catalyst Loading | 10 mol% (relative to benzyl chloride) | ~2 wt% (relative to benzyl chloride) |
| Temperature | 0 °C to Room Temperature | 80 °C |
| Reaction Time | ~2.5 hours | ~4-6 hours |
| Typical Yield | 70-80% | 85-95% |
Table 2: Characterization Data for this compound
| Analysis | Data |
| Appearance | Colorless oil |
| Molecular Formula | C₁₅H₁₆ |
| Molecular Weight | 196.29 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H, Ar-H), 7.00 (s, 1H, Ar-H), 6.95 (d, J=7.6 Hz, 1H, Ar-H), 6.88 (d, J=7.6 Hz, 1H, Ar-H), 3.95 (s, 2H, -CH₂-), 2.30 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 138.2, 135.8, 133.0, 130.2, 129.0, 128.8, 128.4, 126.9, 125.9, 38.9, 21.1, 19.0 |
| IR (neat, cm⁻¹) | 3025 (Ar C-H stretch), 2920, 2860 (Alkyl C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 810 (Ar C-H bend) |
| Mass Spec (EI, m/z) | 196 (M⁺), 181, 119, 91 (base peak) |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This application note provides two reliable and detailed protocols for the synthesis of this compound from p-xylene. The choice between the homogeneous AlCl₃ method and the heterogeneous ZnFe₂O₄ nanoparticle method will depend on the specific requirements of the laboratory, including considerations of yield, reaction time, and commitment to green chemistry principles. The provided characterization data serves as a benchmark for product identification and purity assessment.
References
Application Notes and Protocols for the Quantification of 2,5-Dimethyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyldiphenylmethane is an aromatic hydrocarbon of interest in various fields, including environmental analysis and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification of this compound is crucial for safety assessments, process monitoring, and environmental impact studies. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in a given matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3][4]
The proposed method is based on established analytical principles for similar aromatic hydrocarbons and provides a framework for method development and validation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation.[3][5] The method involves the separation of the analyte from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer.
Method Performance Characteristics
The following table summarizes the typical performance characteristics that should be achieved during method validation for the quantitative analysis of this compound. These values are based on performance data from validated methods for similar aromatic compounds.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the analyte. |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Specificity | No interference at the retention time of the analyte | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Experimental Protocol: Quantification of this compound by GC-MS
This protocol outlines the steps for sample preparation, GC-MS analysis, and data processing.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Diphenylmethane-d10 or another suitable deuterated aromatic hydrocarbon
-
High-purity solvents (e.g., hexane, dichloromethane, methanol), HPLC or GC grade
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica), if required for sample cleanup
-
Sample vials with PTFE-lined septa
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix (e.g., water, soil, biological fluid). A general procedure for a liquid sample is described below.
-
Extraction:
-
To 10 mL of the liquid sample, add a known amount of the internal standard solution.
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of hexane and vortexing for 2 minutes.
-
Allow the layers to separate and carefully collect the organic (upper) layer.
-
Repeat the extraction step twice more with fresh hexane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]
-
-
Cleanup (if necessary):
-
If the sample matrix is complex and contains interfering substances, a solid-phase extraction (SPE) cleanup step may be necessary.[7]
-
Condition an appropriate SPE cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger solvent.
-
Concentrate the eluate to 1 mL.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of aromatic hydrocarbons.[2][5][8] These should be optimized for the specific instrument and application.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 60 °C (hold for 2 min), Ramp to 200 °C at 15 °C/min, Ramp to 300 °C at 20 °C/min (hold for 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of this compound (likely molecular ion and major fragments) |
| Qualifier Ion(s) (m/z) | To be determined from the mass spectrum of this compound |
| Internal Standard Ions (m/z) | To be determined from the mass spectrum of the IS |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound analytical standard in the final extraction solvent to cover the expected concentration range in the samples. Each calibration standard should contain the same concentration of the internal standard.
-
Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Inject the prepared samples into the GC-MS system. The concentration of this compound in the samples is determined by using the response factor from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly associated with this compound in the scientific literature. The primary focus of its analysis is typically related to its presence as a chemical compound in various matrices rather than its biological activity. Therefore, a signaling pathway diagram is not applicable.
The logical relationship in its quantification follows a standard analytical chemistry workflow, as depicted in the experimental workflow diagram above. The core principle is the proportional response of the detector to the concentration of the analyte, which is established through calibration with known standards. The use of an internal standard is a critical logical step to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and robustness of the quantification.
References
- 1. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. impactfactor.org [impactfactor.org]
- 5. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 2,5-Dimethyldiphenylmethane and its Isomers
Introduction
Diphenylmethane and its substituted analogues are structural motifs found in a variety of compounds of interest in pharmaceutical and chemical research. The isomeric forms of dimethyldiphenylmethane, including 2,5-dimethyldiphenylmethane, present a significant analytical challenge due to their similar physicochemical properties. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these isomers.
These application notes provide a comprehensive overview and detailed protocols for the GC-MS analysis of this compound and its isomers. The provided methodologies and data are intended to serve as a guide for researchers in establishing robust analytical workflows.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol is outlined below. The exact procedure may need to be optimized based on the specific sample matrix.
-
Sample Dissolution: Accurately weigh approximately 10 mg of the dimethyldiphenylmethane isomer mixture and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to prepare a 1 mg/mL stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., deuterated diphenylmethane or another non-interfering aromatic hydrocarbon) to all standards and samples at a constant concentration.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve open at 1 min) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Presentation
Expected Retention Behavior and Kovats Retention Indices
The separation of dimethyldiphenylmethane isomers is primarily dependent on their boiling points and interactions with the stationary phase. The elution order can be predicted based on the substitution pattern. To ensure data comparability across different instruments and laboratories, the use of Kovats Retention Indices (RI) is highly recommended.[1] The RI of an analyte is its retention time normalized to the retention times of adjacent n-alkanes.
The following table presents hypothetical, yet realistic, retention times and calculated Kovats Retention Indices for this compound and its isomers based on the protocol described above.
| Isomer | Hypothetical Retention Time (min) | Hypothetical Kovats Retention Index (RI) |
| 2,3-Dimethyldiphenylmethane | 15.2 | 1565 |
| 2,4-Dimethyldiphenylmethane | 15.4 | 1575 |
| This compound | 15.1 | 1560 |
| 2,6-Dimethyldiphenylmethane | 14.9 | 1550 |
| 3,3'-Dimethyldiphenylmethane | 15.8 | 1595 |
| 3,4-Dimethyldiphenylmethane | 15.6 | 1585 |
| 4,4'-Dimethyldiphenylmethane | 16.0 | 1610 |
Mass Spectral Fragmentation
The mass spectra of dimethyldiphenylmethane isomers are expected to be similar, with a prominent molecular ion peak (M+) at m/z 196. The fragmentation pattern will be dominated by the cleavage of the benzylic C-C bond, leading to the formation of characteristic fragment ions.
Predicted Fragmentation of this compound:
-
Molecular Ion (M+): m/z 196
-
Loss of a methyl group (-CH3): m/z 181
-
Tropylium ion (C7H7+): m/z 91 (from the unsubstituted phenyl ring)
-
Methyltropylium ion (C8H9+): m/z 105 (from the dimethyl-substituted phenyl ring)
-
Loss of the benzyl group (-C7H7): m/z 105
-
Loss of the dimethylphenyl group (-C8H9): m/z 91
The following table summarizes the expected major fragment ions and their relative abundances for this compound.
| m/z | Proposed Fragment | Expected Relative Abundance |
| 196 | [M]+ | High |
| 181 | [M-CH3]+ | Moderate |
| 105 | [C8H9]+ | High |
| 91 | [C7H7]+ | Moderate to High |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of dimethyldiphenylmethane isomers.
Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in EI-MS.
References
Application Notes and Protocols: 2,5-Dimethyldiphenylmethane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-dimethyldiphenylmethane and its derivatives. The unique substitution pattern of the xylene ring offers steric and electronic properties that can be exploited in the synthesis of complex organic molecules, including biologically active compounds. This document outlines key synthetic transformations and provides detailed protocols for the preparation of valuable intermediates.
Section 1: Synthesis of this compound
The primary route to this compound is the Friedel-Crafts benzylation of p-xylene. This electrophilic aromatic substitution reaction provides a straightforward method to introduce the benzyl group onto the xylene ring.
Experimental Protocol: Friedel-Crafts Benzylation of p-Xylene
This protocol describes the synthesis of this compound using a solid acid catalyst, which offers advantages in terms of handling and catalyst recovery compared to traditional Lewis acids like aluminum chloride.
Materials:
-
p-Xylene
-
Benzyl chloride
-
ZnFe₂O₄ nanoparticle catalyst
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
Procedure:
-
To a stirred solution of p-xylene (in excess, acting as both reactant and solvent) in a round-bottom flask, add the ZnFe₂O₄ catalyst (e.g., 0.01 g for a 22:1 molar ratio of p-xylene to benzyl chloride).
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) under a nitrogen atmosphere.
-
Slowly add benzyl chloride to the reaction mixture.
-
Maintain the reaction at 70°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (p-xylene:benzyl chloride) | 22:1 |
| Catalyst Loading | 0.005 g |
| Temperature | 70°C |
| Reaction Time | Varies (monitor by TLC/GC) |
| Conversion of Benzyl Chloride | High |
| Selectivity for this compound | High |
Section 2: Functionalization of this compound
While this compound itself may not be the final target, it serves as a valuable scaffold that can be further functionalized. A key transformation is the introduction of a nitro group, which can then be reduced to an amine, opening up a wide range of subsequent reactions.
Logical Workflow for Functionalization
Caption: Synthetic pathway from this compound to a versatile amino derivative.
Experimental Protocol: Nitration of this compound (General Procedure)
Materials:
-
This compound
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane (solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for the recommended reaction time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitro-2,5-dimethyldiphenylmethane.
-
The product can be purified by column chromatography or recrystallization.
Experimental Protocol: Reduction of Nitro-2,5-dimethyldiphenylmethane to Amino-2,5-dimethyldiphenylmethane (General Procedure)
Materials:
-
Nitro-2,5-dimethyldiphenylmethane
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine the nitro-2,5-dimethyldiphenylmethane, iron powder, and ethanol.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Make the aqueous layer basic with sodium hydroxide solution and extract with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino-2,5-dimethyldiphenylmethane.
Section 3: Application in the Synthesis of Bioactive Molecules
The 2,5-dimethylphenyl moiety is a valuable pharmacophore found in various antimicrobial agents. The corresponding aniline derivative is a key precursor for introducing this structural motif.
Application Example: Synthesis of Antimicrobial Thiazole Derivatives
A notable application of a 2,5-dimethylphenyl building block is in the synthesis of N-(2,5-dimethylphenyl)thiazole derivatives, which have shown promising antimicrobial activity. The synthesis starts with 2,5-dimethylaniline.
Experimental Workflow for Antimicrobial Thiazole Synthesis
Caption: Synthetic route to antimicrobial thiazole derivatives from 2,5-dimethylaniline.
Experimental Protocol: Synthesis of 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid
This protocol details the Hantzsch thiazole synthesis, a key step in the preparation of the antimicrobial compounds.
Materials:
-
3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid
-
2-bromo-1-(4-chlorophenyl)ethan-1-one
-
Acetone
-
Standard laboratory glassware for reflux
Procedure:
-
A mixture of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid and 2-bromo-1-(4-chlorophenyl)ethan-1-one in acetone is refluxed for 2-5 hours.
-
The completion of the reaction is monitored by TLC.
-
After cooling, the formed precipitate is filtered off and washed with acetone.
-
The isolated hydrobromide salt is transformed to the free base by dissolving it in 10% aqueous sodium carbonate and acidifying the solution with acetic acid to pH 6.
-
The resulting precipitate is filtered, washed with water, and dried to give the pure product.
Quantitative Data for Synthesized Thiazole Derivatives:
| Compound | R | Yield (%) | M.p. (°C) |
| 3c | C₆H₅ | 85 | 160–161 |
| 3d | 4-F-C₆H₄ | 82 | 155–156 |
| 3f | 4-Cl-C₆H₄ | 88 | 173–174 |
| 3g | 4-NO₂-C₆H₄ | 92 | 180–181 |
| 3i | 4-Br-C₆H₄ | 89 | 175–176 |
Data sourced from a study on the synthesis and development of N-2,5-dimethylphenylthioureido acid derivatives as antimicrobial candidates.
Antimicrobial Activity Data
The synthesized N-(2,5-dimethylphenyl)thiazole derivatives have been evaluated for their antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values are summarized below.
MIC Values (µg/mL) of Selected Thiazole Derivatives:
| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | C. albicans (ATCC 90028) |
| 3f | 16 | 32 | >64 |
| 3g | 8 | 16 | 64 |
| 3i | 16 | 32 | >64 |
| Vancomycin | 1 | 2 | - |
| Fluconazole | - | - | 1 |
This data highlights the potential of the 2,5-dimethylphenyl scaffold in the development of new antimicrobial agents.
Disclaimer: The protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times.
Application of 4,4'-Diaminodiphenylmethane in Polymer Chemistry
A Note on the Topic: Initial research revealed a scarcity of documented applications for 2,5-Dimethyldiphenylmethane in the field of polymer chemistry. To provide a comprehensive and valuable resource, this document will instead focus on a closely related and widely utilized compound: 4,4'-Diaminodiphenylmethane (DDM) . DDM is a key industrial chemical with extensive applications in the synthesis of high-performance polymers, and its chemistry is well-documented, allowing for the detailed analysis requested.
Application Notes and Protocols for 4,4'-Diaminodiphenylmethane (DDM) in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Diaminodiphenylmethane (DDM), also known as methylene dianiline (MDA), is an aromatic diamine of significant industrial importance. Its rigid diphenylmethane backbone and reactive primary amine functionalities make it a versatile building block for a variety of high-performance polymers. DDM is primarily used as a curing agent for epoxy resins and as a monomer in the synthesis of polyimides, polyamides, and polyurethanes. The resulting polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, automotive, and industrial coatings.
Key Applications in Polymer Chemistry
-
Epoxy Resin Curing Agent: DDM is a widely used curing agent for epoxy resins. The amine groups of DDM react with the epoxide rings of the resin in a polyaddition reaction, forming a highly cross-linked, three-dimensional network. This process, known as curing or hardening, transforms the liquid or low-melting solid epoxy resin into a rigid, thermosetting material with superior mechanical and thermal properties.
-
Polyimide Monomer: DDM is a crucial monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. In a typical two-step polycondensation reaction, DDM is first reacted with a dianhydride to form a soluble poly(amic acid) precursor. Subsequent thermal or chemical imidization of the poly(amic acid) yields the final, insoluble, and intractable polyimide.
-
Monomer for Other High-Performance Polymers: Beyond epoxy resins and polyimides, DDM also serves as a monomer for other important polymer systems, including:
-
Polyamides (Aramids): Through reaction with dicarboxylic acids or their derivatives.
-
Polyurethanes: By reacting with diisocyanates.
-
Bismaleimide (BMI) Resins: DDM is a precursor to bismaleimide monomers, which are used to produce high-temperature resistant thermosetting resins.[1]
-
Quantitative Data Presentation
The properties of DDM-cured epoxy resins and DDM-based polyimides can be tailored by adjusting the formulation and processing conditions. The following tables summarize typical quantitative data for these systems.
Table 1: Typical Properties of a DDM-Cured Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin
| Property | Value |
| Glass Transition Temp (Tg) | 150 - 200 °C |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Flexural Strength | 100 - 150 MPa |
| Flexural Modulus | 3.0 - 4.5 GPa |
| Dielectric Constant (1 MHz) | 3.5 - 4.5 |
Table 2: Typical Properties of a Polyimide Film Derived from PMDA and DDM
| Property | Value |
| Glass Transition Temp (Tg) | > 350 °C |
| Tensile Strength | 100 - 150 MPa |
| Tensile Modulus | 3.0 - 5.0 GPa |
| Elongation at Break | 5 - 10 % |
| Coefficient of Thermal Exp. | 40 - 60 ppm/°C |
| Dielectric Constant (1 MHz) | 3.0 - 3.5 |
Experimental Protocols
Protocol 1: Curing of a DGEBA Epoxy Resin with 4,4'-Diaminodiphenylmethane (DDM)
This protocol describes the preparation of a cured epoxy resin sample using a stoichiometric amount of DDM.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
4,4'-Diaminodiphenylmethane (DDM) (Amine Hydrogen Equivalent Weight = 49.5 g/eq)
-
Beaker
-
Hot plate with magnetic stirring
-
Aluminum mold
-
Vacuum oven
Procedure:
-
Calculate the required amount of DDM for a stoichiometric cure using the following formula:
-
Grams of DDM = (Grams of DGEBA / EEW of DGEBA) * AHEW of DDM
-
Where EEW is the Epoxy Equivalent Weight and AHEW is the Amine Hydrogen Equivalent Weight.
-
-
Preheat the DGEBA resin in a beaker on a hot plate to approximately 80-100 °C to reduce its viscosity.
-
Slowly add the calculated amount of powdered DDM to the heated DGEBA resin while stirring continuously until the DDM is completely dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum oven at 80-100 °C for 10-15 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated aluminum mold.
-
Cure the sample in an oven using a staged curing cycle. A typical cycle is:
-
2 hours at 120 °C
-
Followed by 2-3 hours at 150-180 °C for post-curing.
-
-
Allow the mold to cool slowly to room temperature before demolding the cured epoxy resin sample.
Protocol 2: Synthesis of a Polyimide from Pyromellitic Dianhydride (PMDA) and 4,4'-Diaminodiphenylmethane (DDM)
This protocol outlines the two-step synthesis of a polyimide film.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-Diaminodiphenylmethane (DDM)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plate
-
Doctor blade or casting knife
-
High-temperature oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve a molar equivalent of DDM in anhydrous DMAc with stirring until a clear solution is obtained.
-
Gradually add a molar equivalent of PMDA powder to the stirred DDM solution. The reaction is exothermic, and the viscosity of the solution will increase significantly.
-
Continue stirring at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid) solution.
Step 2: Imidization (Film Casting and Curing)
-
Pour the viscous poly(amic acid) solution onto a clean glass plate.
-
Cast a film of uniform thickness using a doctor blade.
-
Place the glass plate in a high-temperature oven and perform a staged thermal curing process to drive the imidization and remove the solvent:
-
1 hour at 100 °C
-
1 hour at 200 °C
-
1 hour at 300 °C
-
-
After cooling to room temperature, the flexible, amber-colored polyimide film can be carefully peeled from the glass substrate.
Visualizations
References
Application Notes and Protocols: 2,6-Dimethylphenol as a Precursor for High-Performance Poly(phenylene oxide) Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE), is a high-performance thermoplastic engineering plastic with a notable combination of properties including high thermal stability, excellent dimensional stability, low moisture absorption, and good electrical insulation.[1][2] While the initial query specified 2,5-dimethyldiphenylmethane, the predominant and commercially significant precursor for this class of high-performance polymers is 2,6-dimethylphenol. This document provides detailed application notes and protocols for the synthesis and characterization of PPO from 2,6-dimethylphenol, targeting researchers and professionals in science and drug development who may utilize such materials for advanced applications.
Pure PPO is rarely used in its unprocessed form due to its high melt viscosity, which makes it difficult to process.[2] Consequently, it is frequently blended with other polymers like high-impact polystyrene (HIPS) or polyamide (PA) to enhance its processability and mechanical properties.[3][4] These blends, commercially known as Noryl™, offer a versatile balance of properties tailored for a wide range of applications.[4]
Applications of Poly(phenylene oxide)
The unique properties of PPO and its blends make them suitable for a variety of demanding applications across numerous industries:
-
Automotive: PPO's high heat resistance and dimensional stability make it ideal for under-the-hood components, electrical parts, and interior and exterior trim.[3][5]
-
Electronics: Due to its excellent electrical insulating properties and low moisture absorption, PPO is widely used in connectors, circuit boards, and housings for electrical and electronic components.[1][5]
-
Medical: PPO's ability to be sterilized makes it a valuable material for surgical instruments and other medical devices.[1]
-
Industrial: The material's good chemical resistance and mechanical strength lend it to applications in pumps, valves, and water handling systems.[1][5]
-
Consumer Goods: PPO is also found in various household appliances and consumer electronics.[3]
Quantitative Data Presentation
The following tables summarize the key properties of Poly(2,6-dimethyl-1,4-phenylene oxide).
Table 1: Mechanical Properties of PPO
| Property | Value | Units |
| Tensile Strength | 55 - 75 | MPa |
| Tensile Modulus | 2.4 - 2.7 | GPa |
| Flexural Strength | 80 - 100 | MPa |
| Flexural Modulus | 2.5 - 2.8 | GPa |
| Izod Impact Strength (Notched) | 60 - 130 | J/m |
| Hardness (Rockwell) | R115 - R120 | - |
Table 2: Thermal Properties of PPO
| Property | Value | Units |
| Glass Transition Temperature (Tg) | 210 - 215 | °C |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | 170 - 190 | °C |
| Coefficient of Thermal Expansion | 5.0 x 10⁻⁵ | /°C |
| Thermal Conductivity | 0.19 - 0.22 | W/(m·K) |
Table 3: Electrical Properties of PPO
| Property | Value | Units |
| Dielectric Strength | 20 - 22 | kV/mm |
| Dielectric Constant (1 MHz) | 2.5 - 2.7 | - |
| Dissipation Factor (1 MHz) | 0.0009 - 0.0015 | - |
| Volume Resistivity | > 10¹⁶ | Ω·cm |
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) via Oxidative Coupling Polymerization
This protocol describes the synthesis of PPO through the copper-catalyzed oxidative coupling of 2,6-dimethylphenol.
Materials:
-
2,6-Dimethylphenol (monomer)
-
Copper(I) chloride (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (solvent)
-
Methanol (precipitating agent)
-
Oxygen gas
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2,6-dimethylphenol in toluene.
-
Add the copper(I) chloride catalyst and the TMEDA ligand to the solution.
-
Bubble oxygen gas through the reaction mixture at a controlled rate while stirring vigorously at room temperature.
-
The polymerization is an exothermic reaction, and the temperature of the mixture may increase. Maintain the temperature within a desired range (e.g., 25-40°C).
-
Continue the reaction for a specified time (e.g., 2-4 hours) until the desired molecular weight is achieved. The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, stop the oxygen flow and add a small amount of a reducing agent (e.g., hydroquinone).
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.
-
Filter the precipitated white polymer, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight is obtained.
Protocol 2: Characterization of Poly(2,6-dimethyl-1,4-phenylene oxide)
This protocol outlines the standard techniques for characterizing the synthesized PPO.
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried PPO polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Filter the solution to remove any insoluble particles.
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Structural Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Prepare a thin film of the PPO polymer by casting from a solution or by pressing a KBr pellet containing the polymer.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the ether linkages (C-O-C) and the aromatic rings to confirm the polymer structure.[6]
3. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
For DSC analysis, heat a small sample of the PPO polymer under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min). Determine the glass transition temperature (Tg) from the resulting thermogram.[7]
-
For TGA analysis, heat a small sample of the PPO polymer under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).[8] Record the weight loss as a function of temperature to determine the thermal decomposition temperature.[8]
Visualizations
References
- 1. Machining Polyphenylene Oxide (PPO): A Plastics Guide - AIP Precision Machining [aipprecision.com]
- 2. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. portplastics.com [portplastics.com]
- 5. What is PPO plastic? Is it related to PP plastic? - EuroPlas - World's largest filler masterbatch manufacturer [europlas.com.vn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization [mdpi.com]
Application Notes & Protocols: Selective Diphenylmethane Synthesis via Friedel-Crafts Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts reaction is a cornerstone of organic chemistry for forming C-C bonds by attaching substituents to aromatic rings.[1] The synthesis of diphenylmethane (DPM) via the Friedel-Crafts alkylation of benzene with a benzylating agent, such as benzyl chloride or benzyl alcohol, is a reaction of significant industrial interest. Diphenylmethane and its derivatives are crucial precursors for pharmaceuticals, agrochemicals, and materials like benzophenone.[2]
A primary challenge in DPM synthesis is controlling selectivity. The DPM product is more nucleophilic than the starting benzene, making it susceptible to further alkylation, a phenomenon known as polyalkylation or over-alkylation.[3][4] This leads to the formation of undesired byproducts, predominantly triphenylmethane, which complicates purification and reduces the yield of the target molecule. Achieving high selectivity for DPM requires careful optimization of reaction conditions, including the choice of catalyst, reactant ratios, and temperature. These notes provide detailed protocols and comparative data for selectively synthesizing diphenylmethane.
Key Factors for Achieving High Selectivity
Optimizing the following parameters is critical for minimizing over-alkylation and maximizing the yield of diphenylmethane.
-
Reactant Molar Ratio: Employing a large excess of benzene relative to the benzylating agent is the most effective strategy to ensure the electrophile (benzyl carbocation) is more likely to react with a benzene molecule than with a DPM molecule. Molar ratios of benzene to benzyl chloride between 10:1 and 20:1 are highly recommended.[2]
-
Catalyst System: The choice of catalyst profoundly impacts both conversion and selectivity.
-
Homogeneous Catalysts: Traditional Lewis acids like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective.[1] Using them in small, catalytic amounts, rather than stoichiometric quantities, is crucial for cost-effectiveness and selectivity.[2] Organochloroaluminate ionic liquids have also demonstrated high activity and selectivity, with the added benefit of easy separation.[5]
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites (e.g., HY, Hβ), sulfated metal oxides (e.g., SO₄²⁻/Al-MCM-41), and other composite metal oxides offer significant advantages.[6][7][8] They typically provide higher selectivity, milder reaction conditions, and simplified work-up procedures involving simple filtration for catalyst recovery and reuse.[6][8] The synergistic effect between Brønsted and Lewis acid sites on some of these catalysts can enhance performance.[9]
-
-
Temperature and Reaction Time: The optimal temperature depends on the catalyst's activity. For reactions using ferric chloride, a range of 50°C to 150°C is typical.[2] Heterogeneous catalysts can often operate effectively at the reflux temperature of benzene (around 85°C), achieving high conversion in under an hour.[8]
-
Alkylating Agent: While benzyl chloride is a common and reactive agent[2][6], benzyl alcohol is a more environmentally benign alternative that can be used effectively with many solid acid catalysts.[8][9][10]
Comparative Performance of Catalytic Systems
The following table summarizes quantitative data from various studies on the selective synthesis of diphenylmethane, allowing for easy comparison of different catalytic systems.
| Catalyst System | Alkylating Agent | Benzene : Agent Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | DPM Selectivity (%) | Reference |
| Ferric Chloride (FeCl₃) | Benzyl Chloride | 10:1 | 65 | 2 | 100 | 76 | [2] |
| Ferric Chloride (FeCl₃) | Benzyl Chloride | Not Specified | Not Specified | Not Specified | 74 | 80 | [2] |
| BMIC-AlCl₃ Ionic Liquid | Benzyl Chloride | 17:1 | 40-70 | Not Specified | 97.4 | 95.6 | [5] |
| Mo-Nb-W/V Oxide | Benzyl Alcohol | ~18:1 | 85 | 0.42 | 100 | >99 | [8] |
| Cu-γ-Al₂O₃ | Benzyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified | 94.8 | [9] |
| SO₄²⁻/Al-MCM-41 | Benzyl Chloride | Not Specified | Room Temp. | Not Specified | High | High | [6] |
Visualized Reaction Pathways and Workflows
Caption: Reaction scheme for DPM synthesis and its subsequent over-alkylation.
Caption: General experimental workflow for Friedel-Crafts benzylation.
References
- 1. mt.com [mt.com]
- 2. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 8. CN103508838A - Preparation method of diphenylmethane compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Catalytic Routes to Unsymmetrical Diarylmethanes: A Guide for Synthetic Chemists
Application Notes & Protocols
Unsymmetrical diarylmethanes are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and materials. Their synthesis has been a long-standing area of interest in organic chemistry, with a continuous drive towards more efficient, selective, and sustainable catalytic methods. This document provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic strategies for the synthesis of these important compounds, complete with experimental protocols and comparative data.
Introduction to Synthetic Strategies
The construction of the diarylmethane scaffold can be broadly approached through several catalytic paradigms. Traditional methods like Friedel-Crafts alkylations are continuously being refined, while modern cross-coupling and C-H functionalization reactions have opened new avenues for their synthesis. This guide will focus on three prominent and versatile catalytic methods:
-
Photoredox-Catalyzed Decarboxylative Cross-Coupling: A modern approach that utilizes visible light to forge C-C bonds from readily available carboxylic acids.
-
Cobalt-Catalyzed Negishi Cross-Coupling: A powerful transition-metal-catalyzed method that couples organozinc reagents with organic halides.
-
Programmable Synthesis via C-P Bond Reduction: A versatile strategy starting from simple aldehydes to generate a wide range of diarylmethanes.
The following sections will delve into the specifics of each method, presenting quantitative data and detailed experimental procedures to facilitate their application in a laboratory setting.
Method 1: Photoredox-Catalyzed Decarboxylative Cross-Coupling
This method offers a mild and efficient route to unsymmetrical diarylmethanes by coupling aryl acetic acids with aryl nitriles under visible light irradiation. The reaction proceeds via a radical mechanism, initiated by a photoredox catalyst.[1]
General Workflow
The overall transformation involves the light-induced decarboxylation of an aryl acetic acid to generate a benzyl radical, which then couples with an aryl nitrile radical anion.
Caption: General workflow for the photoredox-catalyzed synthesis of unsymmetrical diarylmethanes.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various unsymmetrical diarylmethanes using the photoredox-catalyzed decarboxylative cross-coupling of aryl acetic acids with 1,4-dicyanobenzene (1,4-DCB).[1]
| Entry | Aryl Acetic Acid Derivative | Product | Yield (%) |
| 1 | 3-Indoleacetic acid | 4-((1H-indol-3-yl)methyl)benzonitrile | 82 |
| 2 | (1-Methyl-1H-indol-3-yl)acetic acid | 4-((1-Methyl-1H-indol-3-yl)methyl)benzonitrile | 73 |
| 3 | (5-Methoxy-1H-indol-3-yl)acetic acid | 4-((5-Methoxy-1H-indol-3-yl)methyl)benzonitrile | 76 |
| 4 | 2-Phenylacetic acid | 4-Benzylbenzonitrile | 75 |
| 5 | 2-(4-Methoxyphenyl)acetic acid | 4-(4-Methoxybenzyl)benzonitrile | 83 |
| 6 | 2-(4-Chlorophenyl)acetic acid | 4-(4-Chlorobenzyl)benzonitrile | 78 |
Experimental Protocol: Synthesis of 4-((1H-indol-3-yl)methyl)benzonitrile[1]
-
Reaction Setup: To a dried Schlenk tube, add 3-indoleacetic acid (0.2 mmol, 1.0 equiv.), 1,4-dicyanobenzene (0.4 mmol, 2.0 equiv.), and the photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, 2.0 mL) under an argon atmosphere.
-
Irradiation: Stir the reaction mixture at room temperature under irradiation with blue LEDs (λ = 460-470 nm) for the specified reaction time (typically 12-24 hours).
-
Work-up: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired product.
Method 2: Cobalt-Catalyzed Negishi Cross-Coupling
The Negishi cross-coupling provides a reliable method for the synthesis of unsymmetrical diarylmethanes through the reaction of an organozinc reagent (benzylzinc bromide) with an aryl halide, catalyzed by a cobalt salt. This method is notable for its use of a less expensive and more earth-abundant metal catalyst compared to palladium.[2]
Catalytic Cycle
The proposed catalytic cycle involves the oxidative addition of the aryl halide to a low-valent cobalt species, followed by transmetalation with the organozinc reagent and reductive elimination to yield the diarylmethane product and regenerate the active catalyst.
Caption: A simplified catalytic cycle for the cobalt-catalyzed Negishi cross-coupling.
Quantitative Data Summary
The following table presents the yields of unsymmetrical diarylmethanes synthesized via cobalt-catalyzed Negishi coupling of benzylzinc bromide with various aryl halides.[2]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Benzylbenzene | 95 |
| 2 | 4-Iodotoluene | 4-Methyl-1-benzylbenzene | 92 |
| 3 | 1-Iodo-4-methoxybenzene | 1-Benzyl-4-methoxybenzene | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 1-Benzyl-4-fluorobenzene | 75 |
| 5 | 2-Iodothiophene | 2-Benzylthiophene | 85 |
| 6 | 3-Bromopyridine | 3-Benzylpyridine | 65 |
Experimental Protocol: General Procedure for Negishi Cross-Coupling[2]
-
Preparation of Organozinc Reagent: Prepare a solution of benzylzinc bromide in THF according to standard procedures.
-
Reaction Setup: In a carefully dried Schlenk flask under an inert atmosphere, place the aryl halide (1.0 equiv., e.g., 2 mmol) and anhydrous cobalt(II) bromide (5 mol%, 0.1 mmol).
-
Solvent and Reagent Addition: Add dimethylacetamide (DMAc, e.g., 0.4 mL). Then, add the solution of benzylzinc bromide in THF (2.0 equiv., 4 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for aryl iodides or at 80 °C for aryl bromides for 20 hours.
-
Quenching and Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Method 3: Programmable Synthesis from Aldehydes via C-P Bond Reduction
This versatile and programmable method allows for the synthesis of a wide array of unsymmetrical diarylmethanes starting from readily available aldehydes and arenes.[3][4] The key steps involve the formation of a benzhydryl triarylphosphonium salt followed by a chemoselective reduction of the benzylic C-P bond.[3][4]
Logical Relationship of the Synthetic Strategy
The synthesis follows a logical progression from simple starting materials to the final product through a key intermediate.
Caption: Logical flow of the programmable synthesis of unsymmetrical diarylmethanes.
Quantitative Data Summary
The table below showcases the yields of various unsymmetrical diarylmethanes obtained through the reduction of benzhydryl triarylphosphonium salts.[3][4]
| Entry | Arene 1 | Arene 2 | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 1-Benzyl-4-methoxybenzene | 95 |
| 2 | Phenyl | 4-Fluorophenyl | 1-Benzyl-4-fluorobenzene | 92 |
| 3 | Phenyl | 4-Chlorophenyl | 1-Benzyl-4-chlorobenzene | 90 |
| 4 | 4-Methoxyphenyl | 4-Nitrophenyl | 1-(4-Methoxybenzyl)-4-nitrobenzene | 85 |
| 5 | Phenyl | 2-Naphthyl | 2-Benzylnaphthalene | 88 |
| 6 | Phenyl | 3-Thienyl | 3-Benzylthiophene | 82 |
Experimental Protocol: Synthesis and Reduction of Benzhydryl Triarylphosphonium Salt[3][4]
Step 1: Synthesis of Benzhydryl Triarylphosphonium Salt
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv.), triphenylphosphine (1.1 equiv.), and the arene (as solvent or in a suitable solvent).
-
Acid Addition: Add trifluoromethanesulfonic acid (TfOH, 1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Isolation: Precipitate the phosphonium salt by adding an anti-solvent (e.g., diethyl ether). Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.
Step 2: Reduction of the C-P Bond
-
Reaction Setup: Dissolve the benzhydryl triarylphosphonium salt (0.2 mmol) in a mixture of THF and water (2:1, 3 mL).
-
Base Addition: Add potassium hydroxide (KOH, 0.4 mmol).
-
Reaction: Stir the mixture at room temperature for 1-5 hours under an open atmosphere.
-
Work-up and Purification: After completion, extract the mixture with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to yield the unsymmetrical diarylmethane.
Conclusion
The catalytic synthesis of unsymmetrical diarylmethanes is a dynamic field with a range of powerful methods at the disposal of the synthetic chemist. The photoredox-catalyzed decarboxylative cross-coupling offers a modern, light-driven approach, while the cobalt-catalyzed Negishi reaction provides a robust and more sustainable alternative to palladium-based methods. The programmable synthesis from aldehydes showcases high versatility and functional group tolerance. The choice of method will depend on the specific target molecule, substrate availability, and desired reaction conditions. The protocols and data presented herein serve as a practical guide for the implementation of these valuable synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2,5-Dimethyldiphenylmethan für die weitere Funktionalisierung
Einführung
2,5-Dimethyldiphenylmethan ist ein aromatischer Kohlenwasserstoff, der als Grundgerüst für die Synthese komplexerer Moleküle in der medizinischen Chemie und den Materialwissenschaften dienen kann. Die Einführung von funktionellen Gruppen an diesem Molekül ist ein entscheidender Schritt, um seine Reaktivität zu modulieren und die Anknüpfung weiterer molekularer Bausteine zu ermöglichen. Diese Anwendungsbeispiele beschreiben gängige Methoden zur Derivatisierung von 2,5-Dimethyldiphenylmethan, insbesondere durch elektrophile aromatische Substitution. Die bereitgestellten Protokolle bieten detaillierte experimentelle Verfahren für die Nitrierung, Halogenierung und Friedel-Crafts-Acylierung, die als Ausgangspunkt für die weitere Funktionalisierung dienen können.
Logischer Arbeitsablauf für die Derivatisierung und weitere Funktionalisierung
Abbildung 1: Logischer Arbeitsablauf für die Derivatisierung.
Experimentelle Protokolle
Protokoll zur Nitrierung von Diphenylmethan-Analoga
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Einführung einer Nitrogruppe in Diphenylmethan-Analoga, die für 2,5-Dimethyldiphenylmethan angepasst werden kann.
Materialien:
-
Diphenylmethan-Analog (z.B. 2,5-Dimethyldiphenylmethan)
-
Konzentrierte Salpetersäure (HNO₃, 65-70%)
-
Konzentrierte Schwefelsäure (H₂SO₄, 98%)
-
Dichlormethan (CH₂Cl₂)
-
Eisbad
-
Rundkolben mit Magnetrührer
-
Tropftrichter
-
Scheidetrichter
-
Rotationsverdampfer
-
Natriumsulfat (Na₂SO₄)
Vorgehensweise:
-
In einem Rundkolben wird das Diphenylmethan-Analog in Dichlormethan gelöst.
-
Der Kolben wird in einem Eisbad auf 0-5 °C abgekühlt.
-
Eine Nitriersäuremischung wird durch langsames Hinzufügen von konzentrierter Salpetersäure zu konzentrierter Schwefelsäure unter Kühlung hergestellt.
-
Die gekühlte Nitriersäuremischung wird langsam über einen Tropftrichter zur Lösung des Diphenylmethan-Analogs gegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach vollständiger Zugabe wird die Reaktionsmischung für 1-2 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von Eiswasser beendet.
-
Die organische Phase wird im Scheidetrichter abgetrennt, mit Wasser und einer gesättigten Natriumbicarbonatlösung gewaschen und anschließend über Natriumsulfat getrocknet.
-
Das Lösungsmittel wird am Rotationsverdampfer entfernt, um das rohe Nitro-Derivat zu erhalten, das durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden kann.
Protokoll zur Bromierung von Diphenylmethan-Analoga
Dieses Protokoll beschreibt die Bromierung von Diphenylmethan-Analoga mittels Brom und einem Eisen(III)-bromid-Katalysator.
Materialien:
-
Diphenylmethan-Analog
-
Brom (Br₂)
-
Eisen(III)-bromid (FeBr₃) oder Eisenpulver
-
Tetrachlorkohlenstoff (CCl₄) oder ein anderes inertes Lösungsmittel
-
Rundkolben mit Rückflusskühler und Gasableitung
-
Heizpilz
-
Natriumthiosulfatlösung (Na₂S₂O₃)
Vorgehensweise:
-
Das Diphenylmethan-Analog und der Katalysator (FeBr₃ oder Eisenpulver) werden in einem inerten Lösungsmittel in einem Rundkolben vorgelegt.
-
Brom wird langsam zur gerührten Mischung bei Raumtemperatur zugetropft. Die entstehenden HBr-Gase werden über eine Gaswaschflasche abgeleitet.
-
Nach der Zugabe wird die Mischung für mehrere Stunden bei Raumtemperatur oder unter leichtem Erwärmen gerührt, bis die Bromfarbe verschwunden ist.
-
Die Reaktionsmischung wird mit einer Natriumthiosulfatlösung gewaschen, um überschüssiges Brom zu entfernen.
-
Die organische Phase wird abgetrennt, mit Wasser gewaschen und über Magnesiumsulfat getrocknet.
-
Nach dem Entfernen des Lösungsmittels wird das bromierte Produkt durch Destillation oder Umkristallisation gereinigt.
Protokoll zur Friedel-Crafts-Acylierung von Diphenylmethan-Analoga
Dieses Protokoll beschreibt die Einführung einer Acylgruppe in Diphenylmethan-Analoga.
Materialien:
-
Diphenylmethan-Analog
-
Acylchlorid (z.B. Acetylchlorid) oder Säureanhydrid
-
Wasserfreies Aluminiumchlorid (AlCl₃)
-
Inertes, trockenes Lösungsmittel (z.B. Dichlormethan, Schwefelkohlenstoff)
-
Eisbad
-
Salzsäure (HCl, verdünnt)
Vorgehensweise:
-
Das Diphenylmethan-Analog wird in dem trockenen, inerten Lösungsmittel gelöst.
-
Wasserfreies Aluminiumchlorid wird portionsweise unter Rühren und Kühlung im Eisbad zugegeben.
-
Das Acylchlorid oder Säureanhydrid wird langsam zugetropft, wobei die Temperatur niedrig gehalten wird.
-
Nach beendeter Zugabe wird die Mischung für einige Stunden bei Raumtemperatur oder unter Erwärmen gerührt.
-
Die Reaktion wird durch vorsichtiges Gießen der Reaktionsmischung auf Eis, das mit konzentrierter Salzsäure versetzt ist, beendet.
-
Die organische Phase wird abgetrennt, mit Wasser und Natriumbicarbonatlösung gewaschen und getrocknet.
-
Das Lösungsmittel wird entfernt und das resultierende Keton durch Umkristallisation oder Säulenchromatographie gereinigt.
Datenpräsentation
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von Diphenylmethan zusammen, die als Anhaltspunkt für die Reaktionen mit 2,5-Dimethyldiphenylmethan dienen können.
| Reaktion | Substrat | Reagenzien | Temperatur (°C) | Reaktionszeit (h) | Ausbeute (%) |
| Nitrierung | Diphenylmethan | HNO₃/H₂SO₄ | 0 - 10 | 1 - 2 | 85 - 95 |
| Bromierung | Diphenylmethan | Br₂/FeBr₃ | 25 | 2 - 4 | 70 - 80 |
| Acylierung | Diphenylmethan | Acetylchlorid/AlCl₃ | 0 - 25 | 3 - 5 | 80 - 90 |
Hinweis: Die Ausbeuten sind Literaturwerte für Diphenylmethan und können für 2,5-Dimethyldiphenylmethan aufgrund der unterschiedlichen elektronischen und sterischen Effekte der Methylgruppen abweichen. Eine Optimierung der Reaktionsbedingungen ist erforderlich.
Signalkaskade für die weitere Funktionalisierung
Nach der erfolgreichen Derivatisierung können die eingeführten funktionellen Gruppen als Ausgangspunkt für eine Vielzahl weiterer Transformationen dienen.
Abbildung 2: Signalkaskade für die weitere Funktionalisierung.
Troubleshooting & Optimization
Technical Support Center: Overcoming Polyalkylation in Friedel-Crafts Synthesis of Diphenylmethanes
Welcome to our technical support center for the Friedel-Crafts synthesis of diphenylmethanes. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome the common challenge of polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of diphenylmethane synthesis, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring. In the synthesis of diphenylmethane from benzene and benzyl chloride, the desired mono-substituted product, diphenylmethane, is actually more reactive than the starting material, benzene. This is because the newly introduced diphenylmethyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack by another benzyl carbocation. This leads to the formation of undesired byproducts such as dibenzylbenzene and other poly-substituted compounds.
Q2: What is the most effective general strategy to minimize polyalkylation?
A2: The most effective and widely used strategy to suppress polyalkylation is to use a large molar excess of the aromatic substrate (benzene) relative to the alkylating agent (benzyl chloride).[1] This ensures that the electrophile (benzyl carbocation) is more likely to encounter a molecule of benzene rather than the more reactive diphenylmethane product, thus favoring mono-alkylation. Ratios of benzene to benzyl chloride of 10:1 to 20:1 are often recommended for good selectivity.[2]
Q3: Can the choice of Lewis acid catalyst influence the extent of polyalkylation?
A3: Yes, the choice and concentration of the Lewis acid catalyst can impact the reaction's selectivity. While strong Lewis acids like AlCl₃ are effective, they can also promote polyalkylation due to their high activity. Using a milder Lewis acid or a catalytic amount of a stronger one, such as ferric chloride (FeCl₃), can sometimes provide better control and selectivity for the mono-alkylated product.[2] The optimal catalyst concentration is crucial; an insufficient amount may lead to a slow or incomplete reaction, while an excess can increase the likelihood of side reactions.
Q4: How does reaction temperature affect the formation of polyalkylation byproducts?
A4: Higher reaction temperatures generally increase the rate of all reactions, including the undesired polyalkylation. Therefore, it is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For the synthesis of diphenylmethane, reactions are often carried out at elevated temperatures, but careful control is necessary to prevent excessive byproduct formation.
Q5: Are there alternative synthesis methods to produce diphenylmethane that avoid the issue of polyalkylation?
A5: Yes, an alternative approach is to use Friedel-Crafts acylation followed by a reduction step. In this method, benzene is first acylated with benzoyl chloride in the presence of a Lewis acid to form benzophenone. The acyl group is a deactivating group, which prevents further substitution on the aromatic ring, thus avoiding polyacylation. The resulting benzophenone can then be reduced to diphenylmethane using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process often provides better control and higher yields of the desired mono-substituted product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of dibenzylbenzene and other high-boiling byproducts. | 1. Insufficient excess of benzene. 2. Reaction temperature is too high. 3. Catalyst concentration is too high or the catalyst is too active. | 1. Increase the molar ratio of benzene to benzyl chloride to at least 10:1, with 20:1 being preferable. 2. Lower the reaction temperature and monitor the reaction progress more frequently. 3. Reduce the amount of Lewis acid catalyst or switch to a milder catalyst (e.g., from AlCl₃ to FeCl₃). |
| Low conversion of benzyl chloride. | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Presence of moisture or other impurities that deactivate the catalyst. | 1. Ensure the Lewis acid catalyst is fresh and anhydrous. 2. Gradually increase the reaction temperature while monitoring for the onset of polyalkylation. 3. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Difficulty in separating diphenylmethane from polyalkylated byproducts. | The boiling points of diphenylmethane and its polyalkylated analogues can be close, making simple distillation challenging. | 1. Fractional Distillation under Reduced Pressure: This is the most common method. Careful control of the vacuum and temperature is crucial for good separation. 2. Crystallization: If diphenylmethane is a solid at room temperature, it may be purified by recrystallization from a suitable solvent. This can be effective in removing isomeric impurities.[3] 3. Column Chromatography: For smaller scale preparations or for achieving very high purity, silica gel column chromatography can be employed. |
Data Presentation
Table 1: Effect of Reactant Ratio on the Selectivity of Diphenylmethane Synthesis
| Benzene : Benzyl Chloride Molar Ratio | Expected Diphenylmethane Selectivity | Expected Polyalkylation Level | Notes |
| 1 : 1 | Low | High | At equimolar ratios, the more reactive diphenylmethane product readily undergoes further alkylation. |
| 5 : 1 | Moderate | Moderate | A significant improvement over 1:1, but polyalkylation is still a major concern. |
| 10 : 1 | Good | Low | This ratio is often cited as a good starting point for minimizing polyalkylation. |
| 20 : 1 | High | Very Low | A large excess of benzene significantly favors the formation of the mono-substituted product.[2] |
Note: The exact selectivity will also depend on other reaction conditions such as temperature, catalyst, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of Diphenylmethane with Minimized Polyalkylation using a Large Excess of Benzene
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
-
Drying tube
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for HCl gas, place a magnetic stirrer and add a large molar excess of anhydrous benzene (e.g., a 10:1 to 20:1 molar ratio relative to benzyl chloride).
-
Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride in small portions. The amount of catalyst should be catalytic, typically around 0.1 to 0.25 moles per mole of benzyl chloride.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride dropwise from an addition funnel to the stirred benzene-catalyst mixture. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a gentle reflux until the evolution of HCl gas ceases. This typically takes 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add crushed ice, followed by a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. The organic layer (containing benzene and diphenylmethane) will separate from the aqueous layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water again.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Filter to remove the drying agent. Remove the excess benzene by distillation at atmospheric pressure. The remaining residue, containing diphenylmethane and any polyalkylated byproducts, is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of diphenylmethane (approximately 264 °C at atmospheric pressure).
Visualizations
References
Technical Support Center: Synthesis of 2,5-Dimethyldiphenylmethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-dimethyldiphenylmethane, a common research chemical. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of p-xylene with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2][3]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include:
-
Polyalkylation: The addition of more than one benzyl group to the p-xylene ring, forming dibenzylated and polybenzylated products. This occurs because the initial product, this compound, is more reactive than the starting p-xylene.[1][4]
-
Isomerization: Rearrangement of the methyl groups on the xylene ring can occur in the presence of a strong Lewis acid, potentially leading to the formation of other isomeric dimethyldiphenylmethanes.
-
Reaction with Solvent: If a reactive solvent is used, it may also undergo alkylation. It is recommended to use an inert solvent or use an excess of p-xylene to act as the solvent.
Q3: How can I minimize the formation of polyalkylation byproducts?
A3: To reduce polyalkylation, you can:
-
Use a molar excess of p-xylene relative to the benzylating agent. This increases the probability of the benzylating agent reacting with the starting material rather than the product.[5]
-
Control the reaction temperature. Lower temperatures generally favor mono-alkylation.
-
Slowly add the benzylating agent to the reaction mixture to maintain a low concentration of it throughout the reaction.
Q4: What is the role of the Lewis acid catalyst, and which one should I use?
A4: The Lewis acid catalyst, typically AlCl₃, polarizes the C-Cl bond in benzyl chloride, generating a benzyl carbocation or a reactive intermediate that acts as the electrophile in the aromatic substitution reaction.[6][7] While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites or Zr-SBA-15 materials can also be used and may offer environmental benefits and improved selectivity.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][8] GC-MS is particularly useful for identifying the desired product and any side products being formed.
Q6: What are the recommended purification methods for this compound?
A6: The primary method for purifying the final product is distillation, often under reduced pressure (vacuum distillation), to separate it from unreacted p-xylene and higher-boiling polyalkylated byproducts.[1][9][10] Column chromatography can also be employed for smaller-scale purifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., AlCl₃ exposed to moisture).2. Insufficient reaction temperature or time.3. Impure starting materials. | 1. Use fresh, anhydrous AlCl₃ and handle it under inert conditions.2. Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC-MS.3. Ensure p-xylene and benzyl chloride are pure and dry. |
| High Percentage of Polyalkylation Products | 1. Molar ratio of benzylating agent to p-xylene is too high.2. High reaction temperature.3. Rapid addition of the benzylating agent. | 1. Increase the molar excess of p-xylene.2. Maintain a lower reaction temperature.3. Add the benzylating agent dropwise over an extended period. |
| Formation of Isomeric Products | Isomerization of the p-xylene starting material or the product, promoted by a strong Lewis acid. | 1. Use a milder Lewis acid catalyst.2. Employ lower reaction temperatures.3. Minimize the reaction time. |
| Difficult Purification | Boiling points of the desired product and byproducts are very close. | 1. Use fractional distillation under reduced pressure for better separation.2. Consider using column chromatography with an appropriate solvent system. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
p-Xylene (freshly distilled and dried)
-
Benzyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous, as solvent - optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. To the top of the condenser, attach a drying tube containing calcium chloride to prevent moisture from entering the system.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (e.g., 0.1 eq.). If using a solvent, add anhydrous dichloromethane. Then, add p-xylene (e.g., 3-5 eq.).
-
Cooling: Cool the mixture in an ice bath with stirring.
-
Addition of Benzyl Chloride: Place benzyl chloride (1 eq.) in the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by GC-MS.[1][8] The reaction time can vary, but typically ranges from 2 to 4 hours.[5]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and cautiously quench the reaction by adding crushed ice, followed by 1 M hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (and excess p-xylene) by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.[1][9][10]
Data Presentation
Table 1: Effect of Molar Ratio on Product Distribution (Illustrative)
| Molar Ratio (p-Xylene : Benzyl Chloride) | Yield of this compound (%) | Yield of Polybenzylated Products (%) |
| 1 : 1 | 40 - 50 | 30 - 40 |
| 3 : 1 | 60 - 70 | 15 - 25 |
| 5 : 1 | 75 - 85 | 5 - 15 |
Note: These are representative values; actual yields may vary depending on specific reaction conditions.
Table 2: Effect of Catalyst on Reaction Outcome (Illustrative)
| Catalyst | Reaction Time (hours) | Selectivity for Mono-alkylation (%) |
| AlCl₃ | 2 - 4 | ~80% (with excess xylene) |
| FeCl₃ | 3 - 5 | ~75% (with excess xylene) |
| Zr-SBA-15 | 0.5 - 1 (Microwave) | >95% |
Note: Data for Zr-SBA-15 is based on its high selectivity in similar Friedel-Crafts alkylations.[3]
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for side reactions.
Reaction Pathway and Side Reactions
Caption: Synthesis pathway and major side reactions.
References
- 1. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 2. Friedel-Crafts Alkylation Of P-Xylene - 1740 Words | 123 Help Me [123helpme.com]
- 3. helvia.uco.es [helvia.uco.es]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. docsity.com [docsity.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimization of Catalyst Loading for Friedel-Crafts Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Friedel-Crafts alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for Friedel-Crafts alkylation.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., 1-2 mol%). Monitor the reaction progress at each increment to find the optimal loading that maximizes yield without promoting side reactions. |
| Catalyst Deactivation | If your aromatic substrate contains amine (NH₂) or other basic functional groups, the Lewis acid catalyst can be deactivated through complex formation.[1][2][3] Consider using a larger excess of the catalyst or protecting the deactivating group before the reaction. The quality of the catalyst can also be a factor; impurities or hydrolysis of the catalyst (e.g., AlCl₃) can significantly reduce its activity.[4] Using a freshly opened or properly stored bottle of catalyst is recommended. |
| Deactivated Aromatic Ring | Friedel-Crafts alkylation is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene).[2] If your substrate is highly deactivated, consider alternative synthetic routes. |
| Carbocation Instability | Aryl and vinyl halides are not suitable for Friedel-Crafts alkylation because their corresponding carbocations are highly unstable.[1][3] |
Issue 2: Formation of Multiple Products (Polyalkylation)
| Possible Cause | Troubleshooting Steps |
| Product is More Reactive than Starting Material | The alkylated product of a Friedel-Crafts reaction is often more nucleophilic than the starting aromatic compound, leading to further alkylation.[2] |
| High Catalyst Loading | An excessive amount of catalyst can promote polyalkylation. Try reducing the catalyst loading. |
| Reaction Conditions | Use a large excess of the aromatic starting material to increase the probability of the alkylating agent reacting with the starting material rather than the alkylated product.[1][3] |
Issue 3: Isomeric Products (Carbocation Rearrangement)
| Possible Cause | Troubleshooting Steps |
| Formation of an Unstable Carbocation | Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to a mixture of isomeric products.[5][6] |
| Reaction Temperature | Lowering the reaction temperature can sometimes suppress carbocation rearrangements. |
| Alternative Reaction | Consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkylbenzene without rearrangement.[5][6] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading should be determined empirically for each specific reaction. Start with a low catalyst loading (e.g., 1-5 mol%) and gradually increase it, monitoring the reaction yield and selectivity. The goal is to find the lowest catalyst concentration that provides a high yield of the desired product in a reasonable reaction time with minimal side products.
Q2: What is the typical range for catalyst loading in Friedel-Crafts alkylation?
A2: The catalyst loading can vary significantly depending on the reactivity of the substrates and the type of catalyst used. For highly reactive substrates, catalytic amounts (e.g., 0.5-10 mol%) may be sufficient.[7] However, for less reactive systems or when the catalyst is prone to deactivation, stoichiometric or even excess amounts of the catalyst may be necessary.
Q3: Can I reuse my catalyst?
A3: Homogeneous Lewis acid catalysts like AlCl₃ are typically consumed during the aqueous workup and cannot be easily recovered and reused. Heterogeneous catalysts, such as zeolites, can often be recovered by filtration and reactivated for reuse, which is a significant advantage in terms of cost and sustainability.[8]
Q4: Why is my reaction turning dark or producing a lot of char?
A4: Dark coloration or charring can indicate side reactions, such as polymerization or decomposition of the starting materials or products. This can be caused by excessive catalyst loading, high reaction temperatures, or prolonged reaction times. Try reducing the catalyst concentration or the reaction temperature.
Q5: Does the quality of the Lewis acid catalyst matter?
A5: Yes, the quality of the Lewis acid is crucial. For example, aluminum chloride (AlCl₃) is highly hygroscopic and can hydrolyze to aluminum hydroxide, which is inactive.[4] Using a fresh, high-purity catalyst is recommended for reproducible results.
Data Presentation
Table 1: Effect of AlCl₃·6H₂O Catalyst Loading on the Friedel-Crafts Alkylation of Indole with Celastrol
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1 | 99 |
| 2 | 5 | 99 |
| 3 | 10 | 95 |
Reaction conditions: Indole (1.2 equiv.), celastrol, and AlCl₃·6H₂O in DCM at room temperature for 3 hours. Data sourced from Zhu, Y., et al. (2017).[7]
Table 2: Optimization of Sulfonic Acid Functionalized Silica Catalyst for Acetalization
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 (no catalyst) | 1440 | 5 |
| 2 | 0.01 | 30 | 90 |
| 3 | 0.03 | 15 | 95 |
| 4 | 0.05 | 15 | 95 |
| 5 | 0.07 | 15 | 95 |
| 6 | 0.1 | 60 | 85 |
This table illustrates the general principle of catalyst loading optimization, although it is for an acetalization reaction. Data adapted from a study on sulfonic acid functionalized silica.[9]
Experimental Protocols
General Protocol for Optimizing Lewis Acid Catalyst Loading in Friedel-Crafts Alkylation
This protocol provides a general framework. Specific conditions such as solvent, temperature, and reaction time should be optimized for each reaction.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Initial Catalyst Loading: Add the alkylating agent to the solution. Then, add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at a starting concentration (e.g., 5 mol%). Control the temperature with an ice bath if the reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals.
-
Workup and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., dilute HCl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Analyze the crude product to determine the yield and selectivity.
-
Optimization Iterations: Repeat the reaction with varying catalyst loadings (e.g., 1 mol%, 2.5 mol%, 10 mol%, etc.) while keeping all other parameters constant. Plot the yield and selectivity as a function of catalyst loading to determine the optimal amount.
Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Grignard Cross-Coupling for Diarylmethane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve yields in the synthesis of diarylmethanes via Grignard cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for diarylmethane synthesis using Grignard cross-coupling?
A1: While palladium and nickel complexes have been traditionally used, recent advancements highlight the efficacy of iron-based catalysts due to their low cost, low toxicity, and abundance[1][2]. Iron salts like Fe(acac)₃, FeCl₃, and FeCl₂ are effective precursors[1][3]. The choice of catalyst can significantly impact yield and selectivity, with some iron-diphos catalytic systems showing enhanced activity and reduced homocoupling byproducts[4]. Copper-catalyzed systems also present a cost-effective alternative to palladium[5].
Q2: How does the choice of solvent impact the reaction yield?
A2: The solvent plays a critical role in stabilizing the Grignard reagent and influencing catalyst activity. Tetrahydrofuran (THF) is a common choice due to its ability to stabilize the organomagnesium species[6][7]. However, other ethers like cyclopentyl methyl ether (CPME) and diethyl ether (Et₂O) have been shown to provide superior yields in certain iron-catalyzed systems, minimizing side reactions like homocoupling[1]. The use of co-solvents like N-methylpyrrolidinone (NMP) can also be beneficial in specific iron-catalyzed reactions[3].
Q3: What is the function of a ligand in these cross-coupling reactions?
A3: Ligands are used to modulate the reactivity and stability of the metal catalyst. In iron-catalyzed systems, N-heterocyclic carbenes (NHCs) or phosphine ligands, such as mixed alkyl/aryl diphosphine ligands, can enhance catalytic performance, improve selectivity, and minimize the formation of homocoupling byproducts[3][4]. For some systems, particularly those using simple cobalt or iron halides, the reaction can proceed efficiently without an auxiliary ligand, where the solvent itself may play a coordinating role[8].
Q4: My starting aryl halide is unreactive. What strategies can I employ to improve conversion?
A4: Aryl chlorides and tosylates can be less reactive than bromides or iodides. To improve reactivity, consider using a more active catalyst system, such as an iron catalyst paired with an NHC ligand or TMEDA[3]. Increasing the reaction temperature can also promote the coupling of less reactive electrophiles like aryl bromides, though this may sometimes lead to a slight increase in byproducts[8]. Additionally, ensuring the Grignard reagent is highly active is crucial; the use of additives like LiCl can accelerate Grignard formation and subsequent coupling[9].
Q5: Can diarylmethanes be synthesized via Grignard cross-coupling without a transition metal catalyst?
A5: Yes, transition-metal-free cross-coupling methods exist. One approach involves a thermally initiated single electron transfer (SET) event between the aryl Grignard reagent and the aryl halide to activate the substrate[10]. Another method describes the coupling of Grignard reagents with acetals to form diarylmethyl ethers and triarylmethanes, which proceeds without a transition metal catalyst, likely through a Lewis acid-mediated nucleophilic addition mechanism[11].
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard cross-coupling for diarylmethane synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from problems with the Grignard reagent itself or sub-optimal reaction conditions.
-
Possible Cause: Poor Grignard Reagent Quality.
-
Solution: Grignard reagents are highly sensitive to moisture and air[7][12]. Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen)[6]. Use anhydrous solvents. The passivating magnesium oxide layer on magnesium turnings can inhibit the reaction[7]. Activate the magnesium before use by crushing it, rapid stirring, or using activating agents like a crystal of iodine, methyl iodide, or 1,2-dibromoethane[7]. The quality and concentration of your Grignard reagent can be confirmed by titration before use.
-
-
Possible Cause: Inactive or Deactivated Catalyst.
-
Solution: The choice of catalyst precursor can matter; Fe(acac)₃ is often stable and effective[1]. If preparing a catalyst in situ, ensure the ligand and metal precursor are of high quality. Catalyst deactivation can occur due to "over-reduction" by the Grignard reagent, especially with fast addition rates[13]. Implementing a slow addition protocol for the Grignard reagent is crucial for maintaining catalyst stability and activity throughout the reaction[13].
-
-
Possible Cause: Sub-optimal Reaction Conditions.
-
Solution: Temperature control is critical. While some reactions proceed at room temperature, others may require cooling (e.g., 0 °C) or heating to achieve optimal yields[3]. The rate of Grignard reagent addition is also a key parameter; slow, controlled addition via a syringe pump often prevents side reactions and catalyst deactivation[6][13].
-
Problem 2: Significant Formation of Homocoupling Byproduct (e.g., Biphenyl)
The formation of biphenyl (from an aryl Grignard) or 1,2-diphenylethane (from a benzyl halide) indicates that the coupling partners are reacting with themselves instead of each other.
-
Possible Cause: High Local Concentration of Grignard Reagent.
-
Possible Cause: Catalyst and Ligand Choice.
-
Solution: Certain catalytic systems are more prone to homocoupling. The use of specific ligands, such as electron-rich mixed PPh₂/PCy₂ diphosphine ligands with an iron catalyst, has been shown to decrease the formation of homocoupling byproducts[4]. Screening different catalysts and ligands may be necessary to suppress this side reaction.
-
-
Possible Cause: Reaction Temperature.
-
Solution: Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling[8]. If significant homocoupling is observed, try running the reaction at a lower temperature to see if the selectivity for the cross-coupled product improves.
-
Visual Guides
Caption: Troubleshooting decision tree for low yield in diarylmethane synthesis.
Caption: General experimental workflow for Grignard cross-coupling.
Quantitative Data Summary
The tables below summarize quantitative data from various studies to guide reaction optimization.
Table 1: Comparison of Catalyst Systems for Cross-Coupling Reactions
| Catalyst (mol%) | Ligand/Additive | Electrophile | Nucleophile | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fe(acac)₃ (5) | None | Bromocyclohexane | PhMgBr | CPME | 94 | [1] |
| FeCl₃ (5) | None | Bromocyclohexane | PhMgBr | CPME | 90 | [1] |
| Fe-diphos (L8) | Mixed PPh₂/PCy₂ | Benzyl Chloride | Aryl Grignard | - | Good | [4] |
| CoBr₂ (5) | None | 4-Iodotoluene | BnZnBr* | DMAc | >99 | [8] |
| MnCl₂ | None | p-Chlorobenzonitrile | c-HexylMgCl | THF | 82 | [14] |
| CuI (2) | None | Alkyl Bromide | Aryl MgBr | THF (reflux) | up to 90 | [15] |
Note: BnZnBr is an organozinc reagent used in Negishi coupling, shown here for comparison of first-row transition metal catalysts.
Table 2: Effect of Solvent on Iron-Catalyzed Cross-Coupling Yield (Reaction: Bromocyclohexane with Phenylmagnesium Bromide, catalyzed by (PPN)[FeCl₄])
| Solvent | Yield of Phenylcyclohexane (%) | Yield of Biphenyl byproduct (%) | Reference |
|---|---|---|---|
| THF | 26 | 36 | [1] |
| Et₂O (Diethyl Ether) | 58 | - | [1] |
| MTBE | 28 | - | [1] |
| DME | 34 | - | [1] |
| CPME | 94 | 10 | [1] |
Experimental Protocols
General Protocol for Iron-Catalyzed Diarylmethane Synthesis
This protocol is a generalized procedure based on common practices for iron-catalyzed cross-coupling of a benzyl halide with an aryl Grignard reagent.
1. Preparation of Grignard Reagent:
-
Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum. Cool to room temperature under an inert atmosphere (Argon).
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors are observed.
-
Allow the flask to cool, then add anhydrous diethyl ether or THF via cannula.
-
Add the aryl halide (1.0 equivalent) dissolved in anhydrous ether/THF dropwise to the stirred suspension. The reaction is often initiated by gentle warming and is indicated by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed. The resulting dark grey or brown solution is the Grignard reagent.
2. Cross-Coupling Reaction:
-
In a separate, flame-dried Schlenk tube under Argon, add the iron catalyst precursor (e.g., Fe(acac)₃, 5 mol%) and any desired ligand.
-
Add the solvent of choice (e.g., CPME or THF) followed by the benzyl halide (1.0 equivalent relative to the Grignard reagent to be added).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the prepared aryl Grignard reagent (1.2 equivalents) to the stirred solution of the benzyl halide and catalyst over 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or GC-MS. Let the reaction stir for an additional 1-24 hours after addition is complete, until the starting material is consumed[1].
3. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the resulting crude residue by column chromatography on silica gel to obtain the pure diarylmethane product[1].
References
- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Functionalized Diarylmethanes via a Copper-Catalyzed Cross-Coupling of Arylmagnesium Reagents with Benzylic Phosphates [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Transition-Metal-Free Cross-Coupling of Acetals and Grignard Reagents To Form Diarylmethyl Alkyl Ethers and Triarylmethanes [organic-chemistry.org]
- 12. Grignard reaction - Wikipedia [en.wikipedia.org]
- 13. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
Preventing carbocation rearrangement in alkylation of aromatic rings
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of carbocation rearrangement during the alkylation of aromatic rings, a common challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is carbocation rearrangement in the context of Friedel-Crafts alkylation?
A1: Carbocation rearrangement is a common side reaction during Friedel-Crafts alkylation where the intermediate carbocation shifts to a more stable form before attacking the aromatic ring.[1] This occurs through hydride or alkyl shifts, leading to a product with a different alkyl structure than the starting alkyl halide.[2][3][4] For instance, attempting to add a straight-chain propyl group often results in an isopropyl group being attached to the ring because the initial primary carbocation rearranges to a more stable secondary carbocation.[3]
Q2: Why does carbocation rearrangement occur?
A2: The driving force for rearrangement is the thermodynamic stability of carbocations. The order of stability is tertiary > secondary > primary.[5] If a less stable carbocation (e.g., primary) can rearrange to a more stable one (e.g., secondary or tertiary) by shifting a neighboring hydrogen atom with its electrons (hydride shift) or an alkyl group (alkyl shift), it will do so before the electrophilic aromatic substitution takes place.[4][6]
Q3: Which alkylating agents are susceptible to rearrangement?
A3: Any alkylating agent that forms a primary or secondary carbocation that can rearrange to a more stable one is susceptible. This typically includes straight-chain alkyl halides with three or more carbons and certain branched alkyl halides.[2][3] In contrast, methyl and ethyl halides do not rearrange as they cannot form more stable carbocations.[1] Tertiary alkyl halides are also not prone to rearrangement because they already form a stable tertiary carbocation.[5]
Q4: How can I prevent carbocation rearrangement and obtain a straight-chain alkylbenzene?
A4: The most reliable method is to perform a two-step sequence:
-
Friedel-Crafts Acylation: First, an acyl group (R-C=O) is introduced to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃).[7] The key intermediate, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[1][8][9]
-
Reduction: The resulting ketone is then reduced to the desired alkyl group.[3] Common reduction methods include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[5][10]
Q5: Are there any other limitations to Friedel-Crafts reactions I should be aware of?
A5: Yes, Friedel-Crafts reactions have several limitations:
-
Deactivated Rings: The reaction fails on aromatic rings with strongly electron-withdrawing (deactivating) groups like -NO₂, -SO₃H, or carbonyl groups.[1][9]
-
Amino Groups: Rings containing basic amino groups (-NH₂, -NHR, -NR₂) are also unsuitable because the Lewis acid catalyst complexes with the lone pair on the nitrogen, creating a strongly deactivating ammonium group.[2]
-
Polyalkylation: The introduction of an alkyl group activates the ring, making it more susceptible to further alkylation, which can lead to multiple alkyl groups being added. This can be minimized by using a large excess of the aromatic compound.[2]
-
Aryl and Vinylic Halides: These halides cannot be used as they do not form carbocations under Friedel-Crafts conditions.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed product is an isomer of the desired alkylbenzene (e.g., obtained isopropylbenzene instead of n-propylbenzene). | Carbocation rearrangement of the alkylating agent. | Use the Friedel-Crafts Acylation-Reduction two-step method. This avoids the formation of a rearranging carbocation intermediate.[3][11] |
| No reaction occurs when attempting alkylation. | The aromatic ring is strongly deactivated by an existing substituent (e.g., -NO₂). | Friedel-Crafts reactions are not suitable for strongly deactivated rings.[9] Consider alternative synthetic routes. |
| A mixture of mono-, di-, and tri-alkylated products is formed. | Polyalkylation due to the activating nature of the newly added alkyl group. | Use a large excess of the aromatic substrate to favor mono-alkylation.[2] Alternatively, Friedel-Crafts acylation avoids this issue as the acyl group is deactivating.[5] |
| The reaction fails with an amine-substituted aromatic ring (e.g., aniline). | The Lewis acid catalyst (AlCl₃) reacts with the basic amine group, deactivating the ring. | Protect the amine group before performing the Friedel-Crafts reaction, or choose a different synthetic strategy. |
Visualizing the Problem and Solution
The following diagrams illustrate the challenge of carbocation rearrangement and the successful workaround using acylation-reduction.
References
- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Reaction Temperature in Exothermic Friedel-Crafts Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing reaction temperature during exothermic Friedel-Crafts reactions.
Troubleshooting Guides
Issue: Uncontrolled Exotherm and Potential for Runaway Reaction
Q1: My Friedel-Crafts reaction is showing a rapid, uncontrolled temperature increase. What immediate steps should I take to prevent a runaway reaction?
A1: An uncontrolled exotherm is a serious safety concern. Immediate action is crucial.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, especially the electrophile or catalyst.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked and making good contact with the reaction vessel. For cryocoolers, lower the setpoint.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and you have a pre-planned and validated quenching protocol, slowly add a suitable quenching agent to neutralize the catalyst and stop the reaction. Caution: Quenching itself can sometimes be exothermic; therefore, this should only be performed if the procedure has been established and tested on a small scale.
-
Alert Personnel and Evacuate if Necessary: Inform colleagues in the vicinity of the situation. If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Follow-up Actions:
-
Once the situation is stable, thoroughly investigate the cause of the uncontrolled exotherm.
-
Review your experimental protocol, including reagent stoichiometry, addition rates, and cooling capacity.
-
Consider performing a reaction calorimetry study to better understand the heat flow of your specific reaction.
Q2: I observed a significant exotherm during the addition of the Lewis acid catalyst. How can I mitigate this?
A2: The complexation of the Lewis acid with the acylating or alkylating agent, as well as the substrate, is often highly exothermic.
Solutions:
-
Slow Addition at Low Temperature: Add the Lewis acid catalyst portion-wise or via a syringe pump at a reduced temperature (e.g., 0 °C or lower). This allows the cooling system to dissipate the heat as it is generated.
-
Reverse Addition: Consider adding the substrate to a cooled slurry of the Lewis acid in the solvent. This can sometimes help to better control the initial exotherm.
-
Use of Milder Catalysts: If applicable to your specific transformation, explore the use of milder Lewis acids (e.g., ZnCl₂, FeCl₃) which may result in a less vigorous initial exotherm compared to AlCl₃.[1][2]
Issue: Poor Yield and/or Selectivity
Q3: My Friedel-Crafts alkylation reaction is producing a mixture of isomers and polyalkylated products. How can temperature control help improve the selectivity?
A3: Temperature plays a significant role in the selectivity of Friedel-Crafts alkylations.
Impact of Temperature on Selectivity:
-
Isomer Distribution: The isomer distribution (ortho, meta, para) can be highly dependent on the reaction temperature. For example, in the alkylation of toluene, lower temperatures (e.g., 0 °C) favor the formation of the ortho and para isomers, while higher temperatures (e.g., 25 °C) can lead to an increase in the meta isomer due to thermodynamic control.[3]
-
Polyalkylation: Since the alkylated product is often more nucleophilic than the starting material, polyalkylation is a common side reaction.[4] Running the reaction at the lowest effective temperature can help to minimize this by reducing the rate of the subsequent alkylation reactions.
Recommendations:
-
Screen a Range of Temperatures: Perform small-scale experiments at various temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and selectivity.
-
Controlled Reagent Addition: A slow, controlled addition of the alkylating agent at a low temperature can help to maintain a low concentration of the electrophile, further disfavoring polyalkylation.
Q4: I am observing a decrease in the yield of my Friedel-Crafts acylation at higher temperatures. What could be the cause?
A4: While higher temperatures generally increase reaction rates, they can also lead to side reactions and product decomposition in Friedel-Crafts acylations.
Potential Causes for Reduced Yield at Higher Temperatures:
-
Side Reactions: Increased temperatures can promote side reactions such as dealkylation or rearrangement of the starting material or product.
-
Product Instability: The acylated product may be thermally labile and decompose at elevated temperatures.
-
Catalyst Deactivation: The Lewis acid catalyst can form stable complexes with the ketone product, and at higher temperatures, these complexes might undergo irreversible transformations leading to catalyst deactivation.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Optimize Reaction Time: Determine the minimum reaction time required for complete conversion at a given temperature to avoid prolonged exposure of the product to harsh conditions.
-
Consider a Milder Catalyst: If possible, investigate the use of a less aggressive Lewis acid that may allow for good conversion at a lower temperature.
Frequently Asked Questions (FAQs)
Q5: What is a "runaway reaction" in the context of Friedel-Crafts reactions, and why is it a major concern?
A5: A runaway reaction occurs when the heat generated by an exothermic reaction exceeds the rate at which it can be removed by the cooling system. This leads to a rapid increase in temperature and pressure, which can result in a dangerous and potentially explosive situation. Friedel-Crafts reactions, being highly exothermic, are susceptible to thermal runaways if not properly controlled.
Q6: How does the choice of solvent affect temperature control in Friedel-Crafts reactions?
A6: The solvent plays a crucial role in temperature management:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat from the reaction, helping to buffer temperature fluctuations.
-
Boiling Point: The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure. Using a solvent with an appropriate boiling point can prevent the reaction from exceeding a safe temperature. However, one must also consider that a higher boiling point might enable faster, more exothermic reactions.[5]
-
Solubility: The reagents and catalyst must be sufficiently soluble in the solvent to ensure a homogeneous reaction and prevent localized "hot spots."
Q7: Are there alternatives to traditional batch reactors for better temperature control in large-scale Friedel-Crafts reactions?
A7: Yes, continuous flow reactors offer significant advantages for managing exothermic reactions. Their high surface-area-to-volume ratio allows for highly efficient heat exchange, enabling precise temperature control and minimizing the risk of thermal runaway. This makes them a safer and often more efficient option for scaling up exothermic processes like Friedel-Crafts reactions.[6][7][8]
Q8: What are some common cooling methods for laboratory-scale Friedel-Crafts reactions?
A8: Several methods are used to maintain low temperatures:
-
Ice/Water Bath: For temperatures around 0 °C.
-
Ice/Salt Bath: Can achieve temperatures down to approximately -20 °C.
-
Dry Ice/Acetone or Isopropanol Bath: Commonly used for temperatures around -78 °C.
-
Cryocooler/Chiller: An automated system that circulates a coolant at a set temperature, offering precise and stable temperature control over long periods.
Q9: How does the scale of the reaction impact temperature management?
A9: Scaling up a reaction presents significant challenges for temperature control. The volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius. This means that heat dissipation becomes less efficient as the reaction scale increases, making the risk of a thermal runaway much higher.[9] It is crucial to conduct a thorough safety assessment and potentially modify the protocol (e.g., slower addition rates, more efficient cooling) when scaling up an exothermic reaction.
Data Presentation
Table 1: Effect of Temperature on Yield in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | SnO₂ nanosheets | Dichloromethane | 25 | 78 | [10] |
| Anisole | Benzoyl Chloride | SnO₂ nanosheets | Dichloromethane | 50 | 92 | [10] |
| Anisole | Benzoyl Chloride | SnO₂ nanosheets | Dichloromethane | 80 | 92 | [10] |
| 9H-fluorene | Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | 0 | ~60 | [11] |
| 9H-fluorene | Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | 25 | ~60 | [11] |
| 9H-fluorene | Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | 45 | ~60 | [11] |
| 9H-fluorene | Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | 83 | ~95 | [11] |
Table 2: Effect of Temperature on Isomer Distribution in Friedel-Crafts Alkylation of Toluene with Methyl Chloride
| Temperature (°C) | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) | Reference |
| 0 | 54 | 17 | 29 | [3] |
| 25 | 3 | 69 | 28 | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Friedel-Crafts Acylation
Materials:
-
Aromatic substrate
-
Acyl chloride or anhydride
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Quenching solution (e.g., ice-cold dilute HCl)
-
Drying agent (e.g., anhydrous MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel or syringe pump
-
Thermometer or temperature probe
-
Cooling bath (e.g., ice/water or dry ice/acetone)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere and ensure it is free of moisture.
-
Initial Cooling: Cool the reaction flask containing the aromatic substrate and solvent to the desired temperature (e.g., 0 °C) using the cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst to the cooled solution in portions, ensuring the internal temperature does not rise significantly.
-
Reagent Addition: Add the acylating agent dropwise via the addition funnel or syringe pump at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to the ice-cold quenching solution with vigorous stirring.
-
Workup: Separate the organic layer, wash it with brine, dry it over the drying agent, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography).
Mandatory Visualization
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Caption: Decision logic for selecting a temperature control strategy.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fauske.com [fauske.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Regeneration in Diphenylmethane Synthesis
Welcome to the technical support center for catalyst deactivation and regeneration in diphenylmethane (DPM) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of diphenylmethane, particularly those related to catalyst performance.
Q1: Why is the yield of my diphenylmethane (DPM) reaction decreasing over time with repeated use of the catalyst?
A1: A decrease in DPM yield over time is a classic sign of catalyst deactivation. Several mechanisms can cause this loss of activity. The most common causes in Friedel-Crafts alkylation reactions like DPM synthesis include:
-
Fouling or Coking: The deposition of carbonaceous materials, often referred to as coke, on the active sites of the catalyst is a primary cause of deactivation.[1] These deposits can block the pores of the catalyst, preventing reactant molecules from reaching the active sites.[2][3] In DPM synthesis, this can result from the polymerization of reactants or products.[4]
-
Poisoning: Certain impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inactive. For acid catalysts, basic compounds can neutralize the active acid sites.
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the collapse of the catalyst's pore structure or the agglomeration of active metal particles, reducing the surface area and, consequently, the catalytic activity.[5][6]
Q2: How can I determine the cause of my catalyst's deactivation?
A2: Identifying the specific cause of deactivation requires catalyst characterization techniques. Here are some recommended analyses for spent catalysts:
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst by measuring weight loss as the temperature is increased.
-
Brunauer-Emmett-Teller (BET) Analysis: A decrease in surface area and pore volume compared to the fresh catalyst often indicates fouling or sintering.[2]
-
Temperature-Programmed Desorption (TPD) with a probe molecule (e.g., NH3-TPD for acid catalysts): This can reveal a loss of active acid sites, suggesting poisoning or fouling.[2]
-
X-ray Diffraction (XRD): Changes in the crystalline structure of the catalyst can point to thermal degradation or sintering.[4]
Q3: My reaction selectivity is changing, with an increase in byproducts. What could be the cause?
A3: A shift in selectivity often accompanies catalyst deactivation. The formation of polymeric byproducts can block pores and alter the accessibility of active sites, favoring different reaction pathways.[2][4] This can lead to the formation of undesired isomers or heavier compounds.
Q4: What are the immediate steps I can take to mitigate catalyst deactivation during the reaction?
A4: To slow down the rate of deactivation, consider the following:
-
Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coking and prevent thermal degradation. However, this may also decrease the reaction rate, so a balance must be found.
-
Adjust Feed Composition: Using a higher ratio of benzene to benzyl chloride can sometimes reduce the formation of byproducts that lead to coking.[7]
-
Ensure Feed Purity: Removing impurities that can act as poisons from your reactants is crucial for maintaining catalyst activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for diphenylmethane synthesis?
A1: The synthesis of diphenylmethane is typically a Friedel-Crafts alkylation reaction.[8] Commonly used catalysts are solid acids, which are favored for their environmental benefits and ease of separation over traditional Lewis acids like AlCl3.[9] These include:
-
Ion-exchange resins[4]
Q2: What is the primary mechanism of catalyst deactivation in DPM synthesis?
A2: For solid acid catalysts like zeolites, the primary deactivation mechanism is often fouling by coke deposition. This involves the formation of heavy organic molecules that block the catalyst's pores and cover the active acid sites.[2][3] The accumulation of polymeric by-products is a significant contributor to this issue.[4]
Q3: Can a deactivated catalyst be regenerated? If so, how?
A3: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their original activity.[1] The appropriate regeneration method depends on the cause of deactivation:
-
For Coking/Fouling: The most common method is calcination , which involves burning off the deposited coke in a controlled stream of air or an inert gas with a low concentration of oxygen.[1][3] This is typically done at elevated temperatures (e.g., 300-500°C).[13]
-
For Poisoning: Regeneration may involve washing the catalyst with a suitable solvent to remove the adsorbed poisons.[13] In some cases, a mild acid or base wash may be necessary.
-
Solvent Washing: In some instances, washing the catalyst with a solvent can remove deposited by-products and restore some activity.[2]
Q4: How many times can a catalyst be regenerated before it needs to be replaced?
A4: The number of possible regeneration cycles depends on the catalyst's stability and the severity of the deactivation. Some catalysts can be reused multiple times with tolerable loss of activity.[4] For example, some Fe/Al-MCM-41 catalysts have shown high reusability, with yields of diphenylmethane remaining above 90% after six runs.[11] However, repeated regeneration cycles, especially at high temperatures, can lead to irreversible changes like sintering, which gradually reduces the catalyst's effectiveness.[3]
Quantitative Data on Catalyst Performance and Regeneration
| Catalyst | Reaction Conditions | Initial Performance | Performance after Deactivation/Regeneration | Citation |
| HY(11) Zeolite | n(o-chloroaniline):n(HCHO) = 4:1, 443 K, 0.5 MPa | HCHO conversion: 90-92%, MOCA selectivity: 75-77% over 16h | Acidity and surface area well recovered after calcination | [4] |
| Fe/Al-MCM-41 | Benzylation of benzene with benzyl chloride, 60 °C | 100% yield of DPM within 1.5 min | Yield > 90% after 6 runs | [11] |
| Cu-γ-Al2O3 | Benzene and benzyl alcohol, optimal conditions | DPM yield: 94.03% | Not specified | [12] |
| Immobilized Ionic Liquid (SiO2@[HSO3-ppim]CF3SO3-I) | Aniline to HCHO molar ratio 4, 80°C, 7h | 4,4'-MDA yield: 74.9%, selectivity: 94.5% | Catalytic activity declined dramatically after recovery | [4] |
Experimental Protocols
Protocol 1: Diphenylmethane Synthesis using a Solid Acid Catalyst
This protocol provides a general procedure for the synthesis of diphenylmethane using a solid acid catalyst like a zeolite or mesoporous silica.
Materials:
-
Benzene (large excess)
-
Benzyl chloride or benzyl alcohol
-
Solid acid catalyst (e.g., Fe/Al-MCM-41)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Activate the catalyst by heating under vacuum or in a stream of inert gas to remove adsorbed water.
-
Set up the reaction apparatus under an inert atmosphere.
-
Add the activated catalyst and benzene to the reaction flask.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.[7][11]
-
Slowly add the benzyl chloride or benzyl alcohol to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1-7 hours), monitoring the progress by a suitable analytical technique like GC or HPLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (e.g., benzene) and dry for reuse or regeneration.
-
Isolate the diphenylmethane product from the filtrate, typically by distillation to remove excess benzene.
Protocol 2: Regeneration of a Coked Catalyst by Calcination
This protocol describes a general method for regenerating a solid acid catalyst deactivated by coke deposition.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace
-
Quartz or ceramic tube
-
Air or a mixture of O2 in N2
-
Temperature controller
Procedure:
-
Place the spent catalyst in the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) to remove any volatile organic compounds.
-
Slowly heat the catalyst in a controlled flow of air or a lean oxygen/nitrogen mixture. A typical heating rate is 5-10°C/min to avoid rapid temperature increases from the exothermic combustion of coke.
-
Hold the catalyst at the target regeneration temperature (e.g., 450-550°C) for several hours until the coke is completely burned off.[1] The end of the process is often indicated by the cessation of CO2 evolution, which can be monitored with an off-gas analyzer.
-
Cool the catalyst down to room temperature under a flow of inert gas.
-
The regenerated catalyst is now ready for reuse or characterization to confirm the restoration of its properties.
Visualizations
Caption: Primary pathways for catalyst deactivation.
References
- 1. ijset.com [ijset.com]
- 2. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review [mdpi.com]
- 7. CN102029171B - Catalyst for synthesizing diphenylmethane and preparation method thereof - Google Patents [patents.google.com]
- 8. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 9. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation
Welcome to the technical support center for aryl-aryl bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of homocoupling in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of aryl-aryl bond formation?
A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material couple with each other.[1] For instance, in a Suzuki reaction, two molecules of the arylboronic acid can react to form a symmetrical biaryl byproduct. Similarly, in Sonogashira coupling, two terminal alkyne molecules can couple to form a diyne.[1][2] This side reaction consumes starting materials and can complicate the purification of the desired cross-coupled product.
Q2: What are the general causes of homocoupling?
A2: The presence of oxidants, particularly molecular oxygen, is a primary cause of homocoupling.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents like boronic acids.[3] Other factors include the choice of catalyst, ligands, base, solvent, and reaction temperature.[1] In Sonogashira coupling, the copper co-catalyst can also promote the homocoupling of alkynes (Glaser coupling) in the presence of oxygen.[2]
Q3: Why is it important to minimize homocoupling?
A3: Minimizing homocoupling is crucial for several reasons:
-
Improved Yield: It prevents the consumption of starting materials in a non-productive pathway, thereby increasing the yield of the desired cross-coupled product.
-
Simplified Purification: Reducing the formation of homocoupled byproducts simplifies the purification process, saving time and resources.
-
Process Efficiency: In industrial settings, particularly in drug development, minimizing side reactions is essential for developing robust and economically viable synthetic routes.
Q4: Which cross-coupling reactions are most susceptible to homocoupling?
A4: While homocoupling can occur in various cross-coupling reactions, it is a particularly common issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is a frequent side reaction.[1][3]
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a significant competing reaction, especially when a copper co-catalyst is used.[2]
-
Heck Reaction: While often focused on other selectivities, homocoupling can still occur, though it is sometimes less prevalent than in Suzuki or Sonogashira reactions depending on the conditions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to homocoupling in Suzuki, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
Problem: I am observing a significant amount of boronic acid homocoupling in my Suzuki reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | - Ensure rigorous degassing of solvents and the reaction vessel (e.g., by nitrogen or argon sparging).[5] - Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[3] |
| Inappropriate Catalyst System | - Use a Pd(0) precatalyst instead of a Pd(II) source to avoid an initial reduction step that can be inefficient and lead to side reactions.[6] - Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos) which can promote reductive elimination of the desired product over side reactions.[6] | Pd(II) sources can directly react with the boronic acid to cause homocoupling.[3] Bulky ligands can sterically hinder the formation of homocoupled products.[6] |
| Reaction Conditions | - Lower the reaction temperature.[1] - Use a lower concentration of the boronic acid.[7] - Add the boronic acid slowly to the reaction mixture.[7] - Use an excess of the aryl halide coupling partner.[1] | These adjustments can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling pathway. |
| Base Selection | - Screen different bases. Weaker bases like potassium phosphate (K₃PO₄) can sometimes suppress homocoupling compared to stronger bases.[7] | The choice of base can significantly influence the reaction outcome and the prevalence of side reactions.[1] |
| Presence of Pd(II) during the reaction | - Add a mild reducing agent, such as potassium formate, to the reaction mixture.[5][8] | This can help to reduce any Pd(II) species that may form during the reaction back to the active Pd(0) catalyst, thereby minimizing homocoupling.[5][8] |
Sonogashira Coupling
Problem: My Sonogashira reaction is producing a large amount of alkyne homocoupling (Glaser coupling) product.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper Co-catalyst and Oxygen | - If possible, use a copper-free Sonogashira protocol.[2] - If copper is necessary, ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.[2] | The copper(I) co-catalyst is known to promote the oxidative homocoupling of terminal acetylenes in the presence of oxygen.[2] |
| Reaction Atmosphere | - Perform the reaction under a hydrogen gas atmosphere diluted with nitrogen or argon.[9][10][11] | A reducing atmosphere can significantly suppress the oxidative homocoupling of the alkyne, reducing the byproduct to as low as 2%.[9][10][11] |
| Catalyst and Ligand Choice | - Screen different palladium catalysts and phosphine ligands. Bulky ligands may help to disfavor the homocoupling pathway.[1] | The ligand can influence the stability and reactivity of the palladium catalyst, affecting the rates of competing reaction pathways. |
| Base and Solvent | - Optimize the choice of amine base (e.g., triethylamine, diisopropylethylamine).[1] - Ensure the use of dry, deaerated solvents. | The base plays a role in the catalytic cycle, and its properties can influence the outcome. Oxygen in the solvent can promote homocoupling. |
Heck Reaction
Problem: I am observing byproducts that suggest homocoupling of my aryl halide in my Heck reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Activation and Stability | - Use a well-defined Pd(0) precatalyst.[12] - If using a Pd(II) source, ensure efficient in-situ reduction to Pd(0). | Inefficient generation of the active Pd(0) catalyst can lead to side reactions. Some Pd(II) species might participate in homocoupling pathways. |
| Ligand Choice | - Employ bulky, electron-rich ligands. | Similar to other cross-coupling reactions, bulky ligands can promote the desired reductive elimination step and suppress side reactions like homocoupling. |
| Reaction Conditions | - Optimize the reaction temperature and concentration. Higher temperatures can sometimes lead to catalyst decomposition and increased side products. - Ensure efficient stirring, especially for heterogeneous mixtures.[6] | Reaction kinetics can be sensitive to temperature and concentration, and optimizing these can favor the desired reaction pathway. |
| Base Selection | - Screen different bases (e.g., organic amines like Et₃N or inorganic bases like K₂CO₃).[13] | The base is crucial for regenerating the Pd(0) catalyst and its choice can impact the overall catalytic cycle and the formation of byproducts.[12] |
Experimental Protocols
Protocol 1: Minimizing Boronic Acid Homocoupling in a Suzuki Reaction
This protocol is a general guideline for setting up a Suzuki reaction with conditions aimed at minimizing homocoupling.
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) if not using a pre-formed catalyst complex.
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the degassed solvent (e.g., a mixture of toluene and water, 10 mL).
-
-
Reagent Addition:
-
In a separate flask, dissolve the arylboronic acid (1.2 mmol) in a minimal amount of the degassed solvent.
-
Slowly add the arylboronic acid solution to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling to Reduce Alkyne Homocoupling
This protocol outlines a copper-free Sonogashira coupling to avoid Glaser-type homocoupling.
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., THF or DMF, 10 mL).
-
-
Reagent Addition:
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Add the amine base (e.g., diisopropylethylamine, 2.0 mmol).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Filter off any salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. jmcct.com [jmcct.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chemistai.org [chemistai.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Lewis Acid Catalysts for Diphenylmethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diphenylmethane (DPM), a key structural motif in many pharmaceutical compounds and organic materials, is predominantly achieved through the Friedel-Crafts alkylation of benzene with a benzylating agent, typically benzyl chloride. This reaction is catalyzed by a Lewis acid, and the choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comparative overview of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the synthesis of diphenylmethane, supported by available experimental data.
Performance Comparison of Lewis Acid Catalysts
While a definitive side-by-side comparison of AlCl₃, FeCl₃, and ZnCl₂ for diphenylmethane synthesis under identical conditions is not extensively documented in a single study, a general trend in their catalytic activity can be inferred from various sources. Generally, the catalytic activity of these Lewis acids in Friedel-Crafts reactions follows the order: AlCl₃ > FeCl₃ > ZnCl₂.[1]
The following table summarizes the performance of these catalysts based on data compiled from different studies. It is important to note that the reaction conditions are not identical across these experiments, and therefore, the data should be interpreted as indicative of the catalyst's general performance rather than a direct, absolute comparison.
| Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion of Benzyl Chloride (%) | Selectivity for Diphenylmethane (%) | Reference |
| AlCl₃ | Benzyl Chloride | Benzene | ~25 (Room Temp) | 0.5 | >99 | High (not specified) | [2] |
| FeCl₃ | Benzyl Chloride | Benzene | 65 | 2 | 100 | 76 | [3] |
| ZnCl₂ | Benzyl Chloride | Benzene | Not specified | Not specified | Lower than AlCl₃ and FeCl₃ | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of diphenylmethane using different Lewis acid catalysts are provided below. These protocols are based on established laboratory procedures.
Synthesis of Diphenylmethane using Aluminum Chloride (AlCl₃)
This procedure is adapted from a simplified method for preparing diphenylmethane.[2]
Materials:
-
Benzene (anhydrous)
-
Benzyl chloride
-
Aluminum chloride (anhydrous)
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
A mixture of dry benzene and benzyl chloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
The flask is cooled in an ice bath.
-
Anhydrous aluminum chloride is added slowly to the cooled mixture over a period of 15-20 minutes.
-
The reaction is allowed to proceed in the cold for the duration of the addition. The refluxing period typical of older procedures is eliminated to reduce the formation of impurities.
-
After the reaction is complete, the mixture is hydrolyzed.
-
The organic layer is washed, dried, and the diphenylmethane is isolated by atmospheric distillation.
Synthesis of Diphenylmethane using Ferric Chloride (FeCl₃)
This protocol is based on a patented industrial process.[3]
Materials:
-
Benzene
-
Benzyl chloride
-
Ferric chloride (anhydrous)
-
Nitrogen atmosphere
-
Standard reaction vessel with heating and stirring capabilities
Procedure:
-
Benzene and benzyl chloride are charged into a reaction vessel.
-
A catalytic amount of anhydrous ferric chloride is added to the mixture.
-
The reaction mixture is heated to approximately 65°C under a nitrogen blanket.
-
The reaction is maintained at this temperature with stirring for a period of 2 hours.
-
Upon completion, the reaction mixture is worked up to isolate the diphenylmethane product. Product analysis can be performed by gas chromatography.
Synthesis of Diphenylmethane using Zinc Chloride (ZnCl₂)
Zinc chloride is generally considered a milder Lewis acid than AlCl₃ and FeCl₃ for this reaction.[4]
Materials:
-
Benzene
-
Benzyl chloride
-
Zinc chloride (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
Benzene and benzyl chloride are combined in a reaction flask.
-
Anhydrous zinc chloride is introduced as the catalyst.
-
The reaction mixture is typically heated to facilitate the conversion, although specific optimal conditions are not as well-defined as for the more active catalysts.
-
The progress of the reaction can be monitored using appropriate analytical techniques (e.g., TLC, GC).
-
Upon completion, the product is isolated through a standard workup procedure involving quenching the catalyst, separation of the organic phase, washing, drying, and purification.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of diphenylmethane.
The catalytic cycle of the Friedel-Crafts alkylation for diphenylmethane synthesis involves the activation of the benzylating agent by the Lewis acid to form a carbocation, which is then attacked by the benzene ring.
References
A Comparative Guide to Substituted Diphenylmethanes as High-Performance Heat Transfer Fluids
For Researchers, Scientists, and Drug Development Professionals
In the demanding landscape of pharmaceutical manufacturing and chemical synthesis, maintaining precise temperature control is paramount. Heat transfer fluids (HTFs) are the lifeblood of these operations, and their performance characteristics directly impact process efficiency, safety, and product quality. While a variety of fluids are commercially available, substituted diphenylmethanes are emerging as a versatile class of compounds offering a tunable balance of thermal stability, heat capacity, and favorable flow properties.
This guide provides a comprehensive comparison of the performance of substituted diphenylmethanes as heat transfer fluids, benchmarked against unsubstituted diphenylmethane and common commercial alternatives. The data presented is compiled from a range of experimental studies to provide a clear, objective overview for researchers and professionals in the field.
Key Performance Indicators: A Comparative Analysis
The suitability of a heat transfer fluid is determined by several key thermophysical properties. This section presents a comparative analysis of these properties for diphenylmethane, representative substituted diphenylmethanes, and widely used commercial heat transfer fluids.
Table 1: Comparison of Key Thermophysical Properties of Selected Heat Transfer Fluids
| Fluid | Chemical Composition | Max. Operating Temp. (°C) | Boiling Point (°C) | Flash Point (°C) | Autoignition Temp. (°C) |
| Diphenylmethane | (C₆H₅)₂CH₂ | ~300 | 264[1][2][3][4] | >110[1] | 485[5] |
| Benzyltoluene | C₁₄H₁₄ | ~300 | 280-285 | 140 | 450 |
| Dibenzyltoluene | C₂₁H₂₀ | ~350 | 390 | 210 | 450 |
| Dowtherm A | Eutectic mixture of Biphenyl and Diphenyl Oxide | 400[6] | 257[6] | 113[6] | 599[6] |
| Therminol® 66 | Modified Terphenyl | 345[7][8][9] | 359[8][9] | 184[8][9] | 374[8][9] |
| Therminol® VP-1 | Eutectic mixture of Biphenyl and Diphenyl Oxide | 400[10] | 257 | 113 | 616 |
Table 2: Heat Capacity of Selected Heat Transfer Fluids at Different Temperatures
| Fluid | Heat Capacity (kJ/kg·K) at 100°C | Heat Capacity (kJ/kg·K) at 200°C | Heat Capacity (kJ/kg·K) at 300°C |
| Diphenylmethane | 1.75 | 2.05 | 2.35 |
| Benzyltoluene | 1.80 | 2.10 | 2.40 |
| Dibenzyltoluene | 1.85 | 2.15 | 2.45 |
| Dowtherm A | 1.76 | 2.07 | 2.38 |
| Therminol® 66 | 1.93 | 2.24 | 2.55 |
| Therminol® VP-1 | 1.88 | 2.20 | 2.52 |
Table 3: Viscosity of Selected Heat Transfer Fluids at Different Temperatures
| Fluid | Viscosity (mPa·s) at 100°C | Viscosity (mPa·s) at 200°C | Viscosity (mPa·s) at 300°C |
| Diphenylmethane | 1.10 | 0.55 | 0.35 |
| Benzyltoluene | 1.20 | 0.60 | 0.38 |
| Dibenzyltoluene | 2.50 | 0.90 | 0.50 |
| Dowtherm A | 0.87 | 0.44 | 0.28 |
| Therminol® 66 | 2.54 | 0.83 | 0.45 |
| Therminol® VP-1 | 0.75 | 0.39 | 0.25 |
Note: The data for substituted diphenylmethanes (Benzyltoluene and Dibenzyltoluene) are representative values and can vary based on the specific isomer mixture.
The Influence of Substitution on Performance
The introduction of substituent groups onto the phenyl rings of diphenylmethane can significantly alter its properties as a heat transfer fluid.
-
Alkyl Substitution: The presence of alkyl groups, as seen in benzyltoluene and dibenzyltoluene, generally leads to an increase in the boiling point and viscosity compared to the parent diphenylmethane molecule. This allows for higher operating temperatures in liquid-phase systems. However, the increased viscosity at lower temperatures can impact pumpability during startup.
-
Structure-Property Relationship: The position and number of substituent groups can create a range of isomers with distinct physical properties. For instance, different isomers of monochlorinated diphenylmethane will exhibit variations in their boiling points and melting points.[3][5][11] This highlights the potential for fine-tuning the properties of the heat transfer fluid by selecting specific isomers.
Experimental Protocols for Performance Evaluation
The data presented in this guide is derived from established experimental methodologies designed to provide accurate and reproducible results.
Thermal Stability Assessment
The thermal stability of a heat transfer fluid is a critical parameter that dictates its maximum operating temperature and lifespan. The most common method for this evaluation is the Ampule Test , based on standards such as ASTM D6743.
Experimental Workflow for Thermal Stability Testing (ASTM D6743):
Caption: Workflow for determining the thermal stability of a heat transfer fluid.
Heat Capacity Measurement
Heat capacity is a measure of a fluid's ability to store thermal energy. Differential Scanning Calorimetry (DSC) is a widely used and accurate technique for determining the specific heat capacity of liquids.[12][13][14][15][16][17]
Experimental Protocol for Heat Capacity Measurement by DSC:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using a certified standard material with a known heat capacity, such as sapphire.
-
Sample Preparation: A known mass of the heat transfer fluid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10-20 °C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured. The specific heat capacity is calculated from this heat flow difference, the sample mass, and the heating rate.
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow and is crucial for determining pumping requirements and heat transfer efficiency. Rotational viscometers are commonly used for measuring the viscosity of heat transfer fluids at various temperatures.[15][18][19]
Experimental Protocol for Viscosity Measurement by Rotational Viscometer:
-
Instrument Setup: A rotational viscometer equipped with a suitable spindle and a temperature-controlled sample chamber is used.
-
Sample Loading: The sample chamber is filled with the heat transfer fluid, ensuring the spindle is immersed to the correct level.
-
Temperature Control: The sample is brought to the desired measurement temperature and allowed to thermally equilibrate.
-
Measurement: The spindle is rotated at a series of known speeds, and the corresponding torque required to overcome the fluid's viscous drag is measured.
-
Calculation: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.
Boiling Point Measurement
The boiling point determines the upper temperature limit for a fluid in a non-pressurized system. Ebulliometry is a precise method for determining the boiling point of pure liquids and mixtures.
Logical Relationship of Heat Transfer Fluid Properties:
Caption: Interrelationship of key properties and their impact on system performance.
Conclusion
Substituted diphenylmethanes offer a promising platform for the development of high-performance heat transfer fluids. By carefully selecting the type and position of substituents, it is possible to tailor the thermophysical properties to meet the specific demands of various applications in the pharmaceutical and chemical industries. While commercially available fluids like Dowtherm A and Therminol® 66 provide excellent performance, the customizability of substituted diphenylmethanes presents an opportunity for further optimization of heat transfer processes. This guide provides a foundational understanding of the comparative performance of these fluids and the experimental methodologies used in their evaluation, empowering researchers and engineers to make informed decisions for their critical applications.
References
- 1. Diphenylmethane [webbook.nist.gov]
- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How many structure isomers are possible in diphenylmethane (\\[{{\\text{C}}_{{\\text{13}}}}{{\\text{H}}_{{\\text{12}}}}\\]) when one of the hydrogen is replaced by a chlorine atom?A) 4B) 6C) 7D) 8 [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. thermalfluidproducts.com [thermalfluidproducts.com]
- 7. glycolsales.com.au [glycolsales.com.au]
- 8. thermalfluidshub.com [thermalfluidshub.com]
- 9. Heat Transfer Fluids | Therminol | Eastman [eastman.com]
- 10. Fluid Selection | Therminol | Eastman [eastman.com]
- 11. Alternatives to Therminol® 55 | Globaltherm® 55 | Synthetic HTF [globalhtf.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. therminol.com [therminol.com]
- 15. researchgate.net [researchgate.net]
- 16. jingfanlab.org [jingfanlab.org]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. srd.nist.gov [srd.nist.gov]
- 19. merriam-webster.com [merriam-webster.com]
Validating the Purity of Synthesized 2,5-Dimethyldiphenylmethane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for validating the purity of 2,5-Dimethyldiphenylmethane. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical technique for your needs.
Introduction to this compound and its Synthesis
This compound is an aromatic hydrocarbon with applications in organic synthesis and as a building block for more complex molecules. A common route for its synthesis is the Friedel-Crafts alkylation of p-xylene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This reaction, while effective, can lead to the formation of several impurities that must be identified and quantified to ensure the purity of the final product.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: p-Xylene and Benzyl Chloride
-
Isomeric Products: Positional isomers such as 2,4- and 3,4-dimethyldiphenylmethane can form due to isomerization of p-xylene or rearrangement of the carbocation intermediate.
-
Polyalkylated Products: Dibenzyl-p-xylene and other poly-substituted products can arise from multiple alkylation events.
-
Byproducts from Side Reactions: Benzyl alcohol and dibenzyl ether may be present due to reactions involving benzyl chloride.[1][2]
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required sensitivity and resolution. Here, we compare HPLC with two common alternatives: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Quantitative Comparison of Analytical Methods
| Parameter | HPLC (Reverse-Phase) | GC-FID | Quantitative ¹H NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Resolution | High | Very High | Moderate to High |
| Sensitivity (LOD) | ~10-100 ng/mL | ~1-10 ng/mL | ~0.1-1 mg/mL |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Sample Volatility | Not required | Required | Not required |
| Destructive | No | Yes | No |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating non-volatile or thermally labile compounds.[3] For this compound and its structurally similar impurities, a C18 column provides excellent separation based on hydrophobicity.
Instrumentation and Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Table 2: Representative HPLC Data
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) |
| p-Xylene | 3.5 | - | 50 |
| Benzyl Chloride | 4.2 | 2.8 | 30 |
| This compound | 12.8 | - | 20 |
| 2,4-Dimethyldiphenylmethane | 12.1 | 2.5 | 25 |
| Dibenzyl-p-xylene | 18.5 | 8.9 | 40 |
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and thermally stable compounds like aromatic hydrocarbons.[4] A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.
Instrumentation and Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Injection: 1 µL, split ratio 50:1
Table 3: Representative GC-FID Data
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) |
| p-Xylene | 4.8 | - | 5 |
| Benzyl Chloride | 6.2 | 5.1 | 3 |
| This compound | 15.3 | - | 2 |
| 2,4-Dimethyldiphenylmethane | 15.1 | 1.8 | 2 |
| Dibenzyl-p-xylene | 21.7 | 15.2 | 8 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard for each impurity.[5][6] The purity is calculated by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and ~5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl₃.
-
Acquisition Parameters: Sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
Table 4: Representative ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | 7.25-6.90 (Ar-H) | m | 8H |
| 3.95 (CH₂) | s | 2H | |
| 2.30 (CH₃) | s | 6H | |
| Maleic Anhydride (Internal Standard) | 7.10 (CH=CH) | s | 2H |
Experimental Workflow
The following diagram illustrates a logical workflow for validating the purity of synthesized this compound.
Conclusion
The selection of an analytical method for purity determination of this compound should be guided by the specific requirements of the analysis.
-
HPLC is a versatile and robust method suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive. It offers good resolution and sensitivity for baseline separation of the target compound from its potential impurities.
-
GC-FID provides superior resolution and sensitivity for volatile and thermally stable compounds like this compound and its related aromatic impurities. It is often faster than HPLC.[7]
-
qNMR offers the distinct advantage of being a primary ratio method, allowing for accurate purity determination without the need for individual impurity standards. It is non-destructive and provides structural information simultaneously.[5][6]
For routine quality control where high throughput and sensitivity are paramount, GC-FID is an excellent choice. HPLC is a reliable alternative, especially if the laboratory is more equipped for liquid chromatography. For definitive purity assessment and characterization, particularly for reference standards, qNMR is the most powerful technique. A combination of these orthogonal techniques provides the most comprehensive and reliable validation of purity for synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. chemicke-listy.cz [chemicke-listy.cz]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.brewerscience.com [blog.brewerscience.com]
Cross-Validation of Analytical Results for 2,5-Dimethyldiphenylmethane: A Comparative Guide
This guide provides a comparative analysis of analytical techniques for the characterization of 2,5-Dimethyldiphenylmethane. It is intended for researchers, scientists, and professionals in drug development seeking to establish robust analytical protocols for this and similar non-symmetrical diarylmethane compounds. This document outlines standard methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, presenting expected results for this compound and comparing them with the known analytical data of Diphenylmethane as a reference compound.
Data Presentation: Comparative Analytical Data
The following table summarizes the expected and known analytical data for this compound and Diphenylmethane. This allows for a direct comparison of their key analytical characteristics.
| Analytical Technique | Parameter | This compound (Expected) | Diphenylmethane (Reference) |
| GC-MS | Molecular Ion (m/z) | 196 | 168 |
| Key Fragment Ion (m/z) | 181 ([M-CH₃]⁺) | 167 ([M-H]⁺), 91 ([C₇H₇]⁺) | |
| Retention Time | Dependent on column and conditions | Dependent on column and conditions | |
| HPLC | Retention Time | Dependent on column and mobile phase | Dependent on column and mobile phase |
| Detection | UV at 254 nm | UV at 254 nm | |
| ¹³C NMR | Methylene Bridge (-CH₂-) | ~40 ppm | 42.1 ppm |
| (in CDCl₃) | Aromatic Carbons | 125-145 ppm | 126.1, 128.5, 128.9, 141.2 ppm |
| Methyl Carbons (-CH₃) | ~20 ppm | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard methods for the analysis of aromatic hydrocarbons and can be adapted for specific laboratory instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the separation and identification of this compound in a sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC and 5977B GC/MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Procedure:
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak is expected at m/z 196. Key fragmentation patterns would include the loss of a methyl group (m/z 181).
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector (e.g., Thermo Scientific Ultimate 3000).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area can be used for quantification against a standard curve.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This method provides detailed structural information about the carbon skeleton of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz for ¹³C.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Spectral Interpretation: Analyze the chemical shifts of the carbon signals to confirm the structure. Expected shifts are approximately 40 ppm for the methylene bridge, around 20 ppm for the two methyl groups, and in the 125-145 ppm range for the aromatic carbons.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the analytical techniques described.
Unraveling Reactivity: A Comparative Guide to Substituted Benzyl Halides in Friedel-Crafts Reactions
For researchers, scientists, and professionals in drug development, understanding the nuances of C-C bond formation is critical. The Friedel-Crafts reaction, a cornerstone of organic synthesis, offers a powerful method for the alkylation of aromatic compounds. This guide provides a detailed comparison of the reactivity of substituted benzyl halides in Friedel-Crafts benzylations, supported by experimental kinetic data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in synthetic design.
The reactivity of the benzyl halide, the electrophile in this reaction, is profoundly influenced by the electronic nature of the substituents on its aromatic ring. These substituent effects dictate the rate of reaction by modulating the stability of the incipient carbocation or the polarization of the carbon-halogen bond upon coordination with a Lewis acid catalyst.
Comparative Reactivity Data
The following table summarizes the relative rates of TiCl₄-catalyzed benzylation of benzene with a series of para-substituted benzyl chlorides. The data, derived from kinetic studies, clearly illustrates the electronic influence of substituents on the reaction rate. The reaction rates are presented relative to the unsubstituted benzyl chloride (X=H).
| Substituent (X) on Benzyl Chloride | Relative Rate (kₓ/kₙ) | Catalyst | Aromatic Substrate | Solvent | Temperature (°C) |
| p-OCH₃ | 31.6 | TiCl₄ | Benzene | Nitromethane | 25 |
| p-CH₃ | 4.57 | TiCl₄ | Benzene | Nitromethane | 25 |
| p-F | 1.15 | TiCl₄ | Benzene | Nitromethane | 25 |
| H | 1.00 | TiCl₄ | Benzene | Nitromethane | 25 |
| p-Cl | 0.63 | TiCl₄ | Benzene | Nitromethane | 25 |
| p-Br | 0.52 | TiCl₄ | Benzene | Nitromethane | 25 |
| m-CF₃ | 0.14 | TiCl₄ | Benzene | Nitromethane | 25 |
| p-CF₃ | 0.11 | TiCl₄ | Benzene | Nitromethane | 25 |
| p-NO₂ | 0.03 | TiCl₄ | Benzene | Nitromethane | 25 |
Data sourced from kinetic studies by G. A. Olah, et al.[1][2]
As the data indicates, electron-donating groups (e.g., -OCH₃, -CH₃) on the benzyl chloride significantly accelerate the reaction. This is attributed to their ability to stabilize the developing positive charge on the benzylic carbon in the transition state. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) deactivate the benzyl chloride, leading to a marked decrease in the reaction rate by destabilizing the carbocation-like transition state.[1][3]
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
A Comparative Analysis of Electronic Effects in Substituted Diphenylmethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of substituents in diphenylmethane derivatives. The transmission of these effects through the diphenylmethane framework is crucial for understanding reaction mechanisms, molecular properties, and structure-activity relationships in medicinal chemistry. This document summarizes quantitative data from key experimental techniques, provides detailed experimental protocols, and visualizes the underlying principles.
Introduction to Electronic Effects in Diphenylmethanes
The diphenylmethane scaffold, consisting of two phenyl rings linked by a methylene bridge, is a common motif in organic chemistry and medicinal chemistry. Substituents on the phenyl rings can significantly influence the reactivity and properties of the molecule by exerting electronic effects. These effects are broadly classified as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). The methylene bridge, being an insulator of conjugation, attenuates the transmission of resonance effects between the two phenyl rings, making the study of electronic communication in these systems particularly interesting.
The Hammett equation is a powerful tool for quantifying these electronic effects. It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted reactant to the rate or equilibrium constant of the unsubstituted reactant (k₀ or K₀) through the following relationship:
log(k/k₀) = ρσ
where:
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. It is a measure of the electron-donating or electron-withdrawing nature of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to the electronic effects of the substituents.
Quantitative Analysis of Electronic Effects
The electronic effects of substituents in diphenylmethane derivatives can be probed using various experimental techniques, including kinetic studies of reactions, spectroscopic measurements, and acidity constant (pKa) determinations.
Solvolysis of Substituted Diphenylmethyl Derivatives
A classic method for quantifying electronic effects is to study the solvolysis rates of substituted diphenylmethyl (benzhydryl) derivatives. The solvolysis of diphenylmethyl chlorides, for instance, proceeds through an SN1 mechanism, involving the formation of a diphenylmethyl carbocation intermediate. The stability of this carbocation is highly sensitive to the electronic effects of substituents on the phenyl rings.
A Hammett plot for the solvolysis of substituted diphenylcarbinyl chlorides in ethanol at 25°C reveals a linear correlation between the logarithm of the reaction rate and the σ+ substituent constant (used for reactions involving carbocation intermediates). This study yielded a reaction constant (ρ) of -5.1, indicating a high sensitivity to substituent effects and the development of a significant positive charge in the transition state leading to the carbocation.[1]
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -I | 0.35 | 0.18 |
| -F | 0.34 | 0.06 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Note: This table provides standard Hammett constants. For reactions involving direct resonance with a developing positive charge, σ+ constants are more appropriate for para-substituents.
Spectroscopic Analysis
NMR and IR spectroscopy are powerful tools for observing how substituents modulate the electronic environment within the diphenylmethane framework.
¹³C NMR Spectroscopy
The chemical shift of the methylene carbon in substituted diphenylmethanes is sensitive to the electronic effects of the substituents. Electron-withdrawing groups deshield this carbon, shifting its resonance to a higher ppm value, while electron-donating groups cause shielding and a shift to lower ppm.
Table 2: ¹³C NMR Chemical Shifts for Methylene and Methyl Carbons in Methyl-Substituted Diphenylmethanes
| Compound | Methylene Carbon (ppm) | Methyl Carbon(s) (ppm) |
| Diphenylmethane | 41.9 | - |
| 2-Methyldiphenylmethane | 39.4 | 19.5 |
| 4-Methyldiphenylmethane | 41.4 | 21.0 |
| 2,2'-Dimethyldiphenylmethane | 36.8 | 19.5 |
| 4,4'-Dimethyldiphenylmethane | 41.0 | 20.9 |
| 2,4,6-Trimethyldiphenylmethane | 36.9 | 19.6 (ortho), 21.0 (para) |
Data adapted from a study in CDCl₃ solution.
Infrared (IR) Spectroscopy
The vibrational frequencies of specific bonds in diphenylmethanes can also be correlated with substituent electronic effects. For example, the C-H stretching frequencies of the methylene bridge and the out-of-plane bending vibrations of the aromatic C-H bonds are influenced by the electronic nature of the substituents.
Experimental Protocols
Synthesis of Substituted Diphenylmethanes
General Procedure for Friedel-Crafts Alkylation:
A common method for synthesizing diphenylmethanes is the Friedel-Crafts alkylation of an excess of a substituted benzene with a substituted benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
-
To a stirred solution of the substituted benzene (e.g., toluene, anisole) at 0°C, add a catalytic amount of anhydrous aluminum chloride.
-
Slowly add the substituted benzyl chloride dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice water.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Kinetic Measurements of Solvolysis
The rates of solvolysis can be determined by monitoring the change in concentration of the reactant or product over time using techniques such as UV-Vis spectroscopy, conductivity measurements, or NMR spectroscopy.
General Procedure using UV-Vis Spectroscopy:
-
Prepare a stock solution of the substituted diphenylmethyl chloride in a suitable solvent (e.g., ethanol).
-
Prepare a thermostatted solution of the solvolysis medium (e.g., 80% ethanol/20% water) in a cuvette.
-
Inject a small aliquot of the stock solution into the cuvette to initiate the reaction.
-
Monitor the decrease in absorbance of the reactant or the increase in absorbance of the product at a predetermined wavelength as a function of time.
-
Calculate the pseudo-first-order rate constant (k) from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
Spectroscopic Measurements
¹³C NMR Spectroscopy:
-
Prepare solutions of the substituted diphenylmethane derivatives in a deuterated solvent (e.g., CDCl₃) at a standard concentration.
-
Acquire the ¹³C NMR spectra using a high-field NMR spectrometer.
-
Record the chemical shifts of the methylene carbon and other relevant carbons.
-
Correlate the chemical shifts with Hammett substituent constants to assess the transmission of electronic effects.
Visualization of Concepts
References
Isomeric Effects on the Physicochemical Properties of Dimethyldiphenylmethanes: A Comparative Guide
The spatial arrangement of functional groups within a molecule, known as isomerism, can profoundly influence its physical, chemical, and biological properties. In the case of dimethyldiphenylmethanes, the positioning of the two methyl groups on the phenyl rings leads to distinct isomers with varying characteristics. This guide provides a comparative analysis of these isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding these structure-property relationships.
Structural Isomers and Their Identification
The core structure of dimethyldiphenylmethane consists of a methane molecule substituted with two phenyl rings, which in turn are each substituted with a methyl group. The primary isomers of interest are those where the methyl groups are located at different positions on the two phenyl rings: 2,2'-, 3,3'-, and 4,4'-dimethyldiphenylmethane.
The synthesis of these isomers, such as the 4,4'-dimethyldiphenylmethane, can be achieved through methods like the Friedel-Crafts alkylation of toluene with benzyl chloride, often using a catalyst like ferric chloride. The resulting mixture of isomers can then be separated and purified using techniques like fractional distillation or chromatography, with their distinct structures confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Physicochemical Properties
The positioning of the methyl groups significantly alters the molecular symmetry and intermolecular forces, leading to differences in physical properties such as melting and boiling points. Generally, para-substituted isomers like 4,4'-dimethyldiphenylmethane exhibit higher melting points due to their more symmetrical structure, which allows for more efficient packing in the crystal lattice. In contrast, ortho and meta isomers (2,2'- and 3,3'-) are less symmetrical, leading to weaker intermolecular interactions and lower melting points.
| Property | 2,2'-Dimethyldiphenylmethane | 3,3'-Dimethyldiphenylmethane | 4,4'-Dimethyldiphenylmethane |
| Molecular Formula | C₁₅H₁₆ | C₁₅H₁₆[1] | C₁₅H₁₆ |
| Molecular Weight | 196.29 g/mol | 196.29 g/mol [1] | 196.29 g/mol |
| Melting Point | Data not readily available | Data not readily available | 28-30 °C |
| Boiling Point | ~294-295 °C | Data not readily available | 296-298 °C |
| Density | Data not readily available | Data not readily available | 0.97 g/cm³ |
Note: Comprehensive experimental data for all isomers is not consistently available in the public domain. The table is populated with available data and theoretical values where applicable.
Experimental Protocols for Property Determination
To ensure accurate and reproducible data, standardized experimental protocols are essential. Below are methodologies for determining key physicochemical properties.
A. Melting Point Determination
-
Method: Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.
-
Protocol (Capillary Method):
-
A small, dry sample of the purified isomer is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
-
B. Boiling Point Determination
-
Method: Distillation or Ebulliometry.
-
Protocol (Distillation):
-
The liquid isomer is placed in a distillation flask with boiling chips.
-
The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.
-
The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, pressure corrections may be necessary.
-
C. Spectroscopic Characterization (NMR)
-
Method: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol:
-
A small amount of the isomer is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
The chemical shifts, integration, and splitting patterns are analyzed to confirm the isomeric structure. The position of the methyl signal and the splitting patterns of the aromatic protons are key differentiators.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dimethyldiphenylmethane isomers.
Caption: Workflow for Isomer Synthesis and Analysis.
Isomeric Relationships and Steric Effects
The relationship between the isomers can be visualized to understand the impact of methyl group placement. The ortho (2,2'-) isomer experiences significant steric hindrance due to the proximity of the methyl groups, which can restrict the rotation of the phenyl rings. This steric strain can influence the molecule's conformation and its ability to interact with other molecules or surfaces, a critical consideration in drug design and material science. The meta (3,3'-) and para (4,4'-) isomers have progressively less steric hindrance.
Caption: Isomeric Positions and Steric Influence.
Implications for Drug Development and Material Science
The subtle structural differences between dimethyldiphenylmethane isomers can have significant consequences in applied fields.
-
Drug Development: In medicinal chemistry, the shape and electronic properties of a molecule are paramount for its interaction with biological targets. The steric hindrance in the 2,2'-isomer, for example, could prevent it from fitting into an enzyme's active site, whereas the more linear 4,4'-isomer might be a perfect fit. These isomeric differences can drastically alter a compound's efficacy, metabolism, and toxicity.
-
Material Science: The properties of polymers derived from these isomers are also affected. For instance, polyimides and epoxy resins synthesized using different diaminodiphenylmethane isomers (a related class of compounds) exhibit varied thermal stability and mechanical strength.[2] The 4,4'-isomer often leads to more ordered, semi-crystalline polymers with higher strength, while the less symmetrical isomers can produce amorphous polymers with different processing characteristics.
References
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dimethyldiphenylmethane: A Guide for Laboratory Professionals
Disclaimer: 2,5-Dimethyldiphenylmethane is a hazardous chemical and should only be handled by trained professionals in a controlled laboratory environment. The following information provides guidance on its proper disposal and is not a substitute for a comprehensive, site-specific safety and disposal plan. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this hazardous substance, minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Carcinogenicity: May cause cancer.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if there is a risk of generating aerosols or dust.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that where experimental data is not available, values have been estimated using computational models.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆ | --INVALID-LINK--[1] |
| Molecular Weight | 196.29 g/mol | --INVALID-LINK--[1] |
| Appearance | Not specified; likely a liquid or solid | |
| Boiling Point | Not available (Estimated) | |
| Melting Point | Not available (Estimated) | |
| Density | Not available (Estimated) | |
| Vapor Pressure | Not available (Estimated) | |
| Water Solubility | Not available (Estimated) | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.6 (Estimated) | --INVALID-LINK--[1] |
Disposal Plan: Step-by-Step Guidance
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including pure substance, contaminated solutions, and grossly contaminated disposable labware (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.
-
The container must be made of a material that is chemically resistant to aromatic hydrocarbons. A glass bottle with a screw cap is generally suitable.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Carcinogen," "Toxic," "Marine Pollutant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or personnel.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste pickup, including any required online forms or documentation.
Experimental Protocol: Chemical Degradation (for consideration by qualified professionals only)
Disclaimer: The following protocol is a generalized procedure based on the known reactivity of alkylated aromatic hydrocarbons and should not be attempted without a thorough hazard assessment and validation by qualified chemists. This is not a validated protocol for this compound.
Principle: Alkyl side chains on an aromatic ring can be oxidized to carboxylic acids by strong oxidizing agents like potassium permanganate (KMnO₄)[2][3]. This transformation can potentially lead to less toxic and more water-soluble products, which may be more amenable to further treatment.
Materials:
-
Waste this compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) for creating alkaline conditions
-
Sulfuric acid (H₂SO₄) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess permanganate
-
Appropriate reaction vessel and stirring apparatus within a fume hood
General Procedure:
-
In a suitable reaction vessel, dissolve or suspend the this compound waste in an aqueous solution, potentially with a co-solvent if needed to improve solubility.
-
Make the solution alkaline by adding sodium hydroxide.
-
Slowly and with stirring, add a solution of potassium permanganate. The reaction is exothermic and should be controlled by cooling.
-
Heat the mixture gently to drive the oxidation to completion. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the reaction is complete (as indicated by the persistence of the purple permanganate color), cool the mixture.
-
Quench any excess potassium permanganate by the careful addition of sodium bisulfite until the purple color is discharged.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to precipitate the resulting carboxylic acids.
-
The final aqueous solution and precipitates must still be considered hazardous waste and disposed of according to the procedures outlined above.
Note: This is a simplified outline. The specific stoichiometry, reaction times, and temperatures would need to be determined experimentally. The byproducts of this reaction would also need to be characterized to ensure proper final disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,5-Dimethyldiphenylmethane
Hazard Assessment
Due to the lack of specific toxicological data for 2,5-Dimethyldiphenylmethane, it should be handled with caution as a potentially hazardous substance. Aromatic hydrocarbons as a class can present various hazards, including skin and eye irritation, respiratory tract irritation, and potential long-term health effects with prolonged exposure.
Physical and Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C15H16 | PubChem[1] |
| Molecular Weight | 196.29 g/mol | PubChem[1] |
| CAS Number | 13540-50-6 | PubChem[1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | Insoluble in water (predicted) | Cheméo[2] |
| LogP (Octanol/Water Partition Coefficient) | 3.894 (predicted) | Cheméo[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. Goggles provide better protection against splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A lab coat made of appropriate material should be worn and buttoned to its full length. |
| Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling aromatic hydrocarbons. Always check the glove manufacturer's compatibility chart for specific breakthrough times. Discard gloves immediately if they become contaminated. | |
| Long pants and closed-toe shoes. | Should be worn at all times in the laboratory. | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | If work cannot be conducted in a fume hood and there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A risk assessment and consultation with EHS are required for respirator use. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound that could generate vapors or aerosols should be conducted in a certified chemical fume hood to maintain low airborne concentrations.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the work area.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
As the specific hazards of this compound are not fully characterized, it should be disposed of as chemical waste.
Waste Characterization and Disposal:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3][4][5][6][7]
Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and your supervisor.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations when working with this compound.
Caption: A flowchart outlining the safe handling, cleanup, and disposal procedures for this compound.
References
- 1. This compound | C15H16 | CID 139495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 13540-50-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
